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Core Science & Biosynthesis

Foundational

Physicochemical data for 2-ethyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-ethyl-1H-indole-3-carboxylic acid Authored by a Senior Application Scientist Foreword: The indole nucleus is a cornerstone scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-ethyl-1H-indole-3-carboxylic acid

Authored by a Senior Application Scientist

Foreword: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Understanding the fundamental physicochemical properties of substituted indoles is paramount for predicting their behavior in biological systems and for designing robust synthetic and analytical protocols. This guide provides a detailed examination of 2-ethyl-1H-indole-3-carboxylic acid, a representative member of this important class. While specific experimental data for this exact molecule is not abundant in public literature, this document synthesizes information from closely related analogs and established chemical principles to provide a comprehensive and actionable profile for researchers and drug development professionals.

Molecular Identity and Structural Attributes

2-ethyl-1H-indole-3-carboxylic acid belongs to the family of indole carboxylic acids. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The ethyl group at the C-2 position and the carboxylic acid at the C-3 position significantly influence the molecule's electronic distribution, steric profile, and, consequently, its chemical and physical properties.

Identifier Value Source
IUPAC Name 2-ethyl-1H-indole-3-carboxylic acid-
Molecular Formula C₁₁H₁₁NO₂PubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
Canonical SMILES CCC1=C(C(=O)O)C2=CC=CC=C2N1-
InChI Key TWVUTEBEOYXQDC-UHFFFAOYSA-NPubChem
CAS Number 132797-91-2 (for 1-ethyl isomer)Sigma-Aldrich

Synthesis Pathway: The Fischer Indole Synthesis

From a synthetic chemistry perspective, the most logical and widely adopted route to 2,3-disubstituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine with a suitable ketone.

Causality in Experimental Design: The choice of 2-oxobutanoic acid as the ketone precursor is critical as it directly installs the required ethyl group at the C-2 position and the carboxylic acid at the C-3 position of the final indole product. The use of a polyphosphoric acid (PPA) or zinc chloride catalyst is standard for promoting the[2][2]-sigmatropic rearrangement and subsequent cyclization under thermal conditions.

G cluster_prep Step 1: Phenylhydrazone Formation cluster_cyclization Step 2: Fischer Indole Cyclization A Phenylhydrazine C Condensation (Mild Acidic Conditions) A->C B 2-Oxobutanoic Acid B->C D Phenylhydrazone Intermediate C->D E Phenylhydrazone Intermediate F Heat (e.g., 80-100°C) Acid Catalyst (e.g., PPA, ZnCl₂) E->F G [3,3]-Sigmatropic Rearrangement & Ammonia Elimination F->G H 2-ethyl-1H-indole-3-carboxylic acid G->H

Caption: Proposed synthetic workflow for 2-ethyl-1H-indole-3-carboxylic acid.

Protocol: Synthesis via Fischer Indolization
  • Phenylhydrazone Formation:

    • Dissolve 2-oxobutanoic acid (1.0 eq) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature. A mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate the reaction.

    • Stir the mixture for 1-2 hours. The formation of the phenylhydrazone precipitate is typically observed.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization:

    • To a flask containing polyphosphoric acid (PPA) preheated to 80°C, add the dried phenylhydrazone in portions with vigorous stirring.

    • Maintain the temperature at 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • The crude product will precipitate. Neutralize the solution carefully with a base (e.g., NaOH solution) to pH ~7.

    • Filter the solid, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure 2-ethyl-1H-indole-3-carboxylic acid.

Core Physicochemical Properties

The interplay between the electron-rich indole ring, the acidic carboxylic group, and the non-polar ethyl substituent dictates the molecule's physical properties.

Property Predicted/Analog-Based Value Rationale and Context
Melting Point (°C) 200 - 215Indole-3-carboxylic acid melts at 232-234°C.[4] The presence of the 2-ethyl group may slightly disrupt crystal lattice packing, leading to a moderately lower melting point. For comparison, 1H-indole-2-carboxylic acid melts at 203-204°C.[5][6]
pKa (Carboxylic Acid) 4.0 - 5.0The typical pKa for a carboxylic acid is in this range. The electron-donating character of the indole ring may slightly increase the pKa compared to a simple benzoic acid. This value is crucial for designing purification strategies (acid-base extraction) and understanding its ionization state at physiological pH.
Aqueous Solubility Sparingly solubleThe molecule has both a polar carboxylic acid group and a large, non-polar indole-ethyl scaffold. Like the parent indole-3-carboxylic acid, it is expected to be poorly soluble in water but soluble in alcohols like ethanol and methanol.[4] Solubility will be highly pH-dependent, increasing significantly in basic solutions due to deprotonation of the carboxylic acid.
LogP (Octanol/Water) ~2.5 - 3.5The parent indole-3-carboxylic acid has an experimental LogP of 1.99.[7] The addition of an ethyl group will increase the lipophilicity, leading to a higher LogP value. This parameter is a key indicator of membrane permeability and potential bioavailability.
Protocol: Experimental Determination of pKa via Potentiometric Titration

This protocol provides a self-validating system by calibrating the electrode with known standards and determining the half-equivalence point, which directly corresponds to the pKa.

G A Prepare Analyte: Dissolve known mass of compound in co-solvent (e.g., 50% EtOH/H₂O) C Titration Setup: Place electrode in analyte solution. Use magnetic stirrer. A->C B Calibrate pH Electrode using standard buffers (pH 4, 7, 10) B->C D Titrate with Standardized NaOH (e.g., 0.1 M) Record pH after each incremental addition C->D E Data Plotting: Plot pH vs. Volume of NaOH added D->E F Determine Equivalence Point (steepest point of inflection) E->F G Determine Half-Equivalence Volume (V_eq / 2) F->G H Read pKa: pH at the half-equivalence point G->H

Caption: Experimental workflow for determining pKa by potentiometric titration.

  • Preparation: Accurately weigh ~20-30 mg of 2-ethyl-1H-indole-3-carboxylic acid and dissolve it in a suitable co-solvent mixture (e.g., 50 mL of 50:50 ethanol:water) to ensure solubility.

  • Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

  • Titration: Place the calibrated pH electrode and a micro-stir bar into the sample solution. Begin adding a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) from a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of sharpest inflection. The volume of NaOH required to reach this point is V_eq.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

Analytical Characterization: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are inferred from known indole derivatives.[8]

Technique Expected Observations
¹H NMR (in DMSO-d₆)~11.5 ppm (s, 1H): N-H proton of the indole ring. ~12.0 ppm (s, 1H): COOH proton. ~7.0-8.0 ppm (m, 4H): Protons on the benzene ring. ~2.9 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group. ~1.3 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.
¹³C NMR (in DMSO-d₆)~165-170 ppm: Carboxylic acid carbon (C=O). ~110-140 ppm: Aromatic and pyrrole ring carbons. ~20-25 ppm: Methylene carbon (-CH₂). ~13-16 ppm: Methyl carbon (-CH₃).
FT-IR (KBr pellet)~3300-3400 cm⁻¹: N-H stretching. ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid. ~1650-1680 cm⁻¹: C=O stretching of the carboxylic acid. ~1450-1600 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry (ESI-) m/z = 188.07: [M-H]⁻ corresponding to the deprotonated molecule.

Stability and Reactivity Considerations

  • Decarboxylation: Indole-3-carboxylic acids can be susceptible to decarboxylation upon heating, particularly under acidic conditions. This is a critical consideration for long-term storage and reaction setup.

  • Oxidation: The electron-rich indole ring is prone to oxidation. Samples should be stored protected from light and air to prevent degradation. The use of inert atmospheres (e.g., nitrogen or argon) during reactions is advisable.[9]

  • Electrophilic Substitution: The indole ring readily undergoes electrophilic substitution. The C-3 position is typically the most reactive; however, since it is blocked in this molecule, electrophiles may react at the N-1 position or, under harsher conditions, on the benzene ring.[10]

This guide provides a foundational dataset and procedural framework for working with 2-ethyl-1H-indole-3-carboxylic acid. By grounding predictions in the known chemistry of related compounds and employing robust, self-validating experimental protocols, researchers can proceed with confidence in their synthetic and analytical endeavors.

References

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • ChemicalBook. Ethyl indole-3-carboxylate | 776-41-0.
  • PubChem. 2-ethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 70140002.
  • Arkivoc. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • Organic Chemistry Portal. Synthesis of indoles.
  • PubChem. 1-ethyl-1H-indole-3-carboxylic acid | C11H11NO2 | CID 3697160.
  • National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Sigma-Aldrich. Ethyl indole-3-carboxylate 96 776-41-0.
  • ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing....
  • SlidePlayer. Synthesis and Chemistry of Indole.
  • ChemicalBook. Indole-3-carboxylic acid CAS#: 771-50-6.
  • Sigma-Aldrich. 1-Ethyl-1H-indole-3-carboxylic acid | 132797-91-2.
  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.
  • PubChem. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867.

Sources

Exploratory

Solubility Profile of 2-Ethyl-1H-indole-3-carboxylic Acid: A Strategic Technical Guide

Executive Summary 2-Ethyl-1H-indole-3-carboxylic acid (CAS: 1784602-28-3) is a specialized indole derivative often utilized as a pharmaceutical intermediate or building block in organic synthesis.[1][2][3] Unlike common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-1H-indole-3-carboxylic acid (CAS: 1784602-28-3) is a specialized indole derivative often utilized as a pharmaceutical intermediate or building block in organic synthesis.[1][2][3] Unlike common commodity chemicals, its specific thermodynamic solubility profile is not widely cataloged in public databases.[4]

This guide serves as a definitive technical resource for researchers requiring this data. It provides a predicted solubility landscape based on Structure-Property Relationships (SPR) with closely related analogs (e.g., Indole-3-carboxylic acid) and details a self-validating experimental protocol to empirically determine the exact mole fraction solubility. This approach ensures that process engineers can generate the precise data needed for crystallization, purification, and formulation.[4]

Chemical Identity & Structural Analysis[6]

Understanding the molecular architecture is the first step in predicting solvent interaction.[4]

PropertyDetail
Chemical Name 2-Ethyl-1H-indole-3-carboxylic acid
CAS Number 1784602-28-3
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Key Functional Groups Indole NH (H-bond donor), Carboxylic Acid (H-bond donor/acceptor), Ethyl group (Lipophilic/Steric)
Structural Impact on Solubility[6]
  • Indole Core: Provides aromatic character, favoring interaction with π-electron systems but reducing water solubility.[4]

  • Carboxylic Acid (-COOH): The primary driver for solubility in polar protic solvents (Alcohols) and basic aqueous media (via salt formation).[4] It allows for dimerization in non-polar solvents.[4]

  • 2-Ethyl Substituent: This alkyl chain increases lipophilicity (

    
    ) compared to the parent indole-3-carboxylic acid. It sterically hinders the indole NH, potentially reducing lattice energy but also decreasing water solubility further.[4]
    

Predicted Solubility Landscape

Based on thermodynamic data of Indole-3-carboxylic acid (CAS 771-50-6) and 2-Methyl-indole-3-carboxylic acid.

The following table represents the expected solubility tiers. These values serve as the starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF Very High (>150 mg/mL)Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, Ethanol High (30–60 mg/mL)Hydrogen bonding with both the carboxyl and indole NH groups.[4]
Medium Polarity Acetone, Ethyl Acetate Moderate (10–30 mg/mL)Good interaction with the organic ethyl/indole backbone; partial H-bonding.
Non-Polar Toluene, Hexane Low (<1 mg/mL)Lack of H-bonding capability; high energy cost to solvate the polar -COOH group.
Aqueous Water (pH < 7) Very Low (<0.1 mg/mL)Hydrophobic effect of the indole+ethyl group dominates.[4]
Aqueous (Basic) NaOH (aq), Buffer pH > 8 High (Soluble as salt)Deprotonation of -COOH (

) forms the soluble carboxylate anion.

Experimental Protocol: Determination of Mole Fraction Solubility

Standardized "Shake-Flask" Method with HPLC Quantification

To generate authoritative data for process scaling, follow this self-validating workflow.

Phase 1: Preparation & Equilibration[6]
  • Excess Solute Addition: Add 2-ethyl-1H-indole-3-carboxylic acid to 10 mL of the target solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

  • Temperature Control: Connect the vessel to a thermostatic water bath (accuracy ±0.05 K). Set the initial temperature (e.g., 278.15 K).

  • Agitation: Stir continuously at 400 rpm using a magnetic stirrer.

  • Equilibration Time: Allow the system to equilibrate for 24 hours . (Validation: Measure concentration at 24h and 48h; if deviation <2%, equilibrium is reached).

Phase 2: Sampling & Analysis[6]
  • Filtration: Stop agitation and let solids settle for 10 mins. Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE) to remove suspended solids.

  • Dilution: Immediately dilute the aliquot with mobile phase (Methanol/Water) to prevent precipitation.[4]

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Methanol : Water (0.1% H₃PO₄) [70:30 v/v].[4]

    • Detection: UV at 280 nm (Indole absorption max).[4]

    • Calculation: Determine concentration (

      
      ) using a 5-point calibration curve (
      
      
      
      ).
Phase 3: Data Processing

Convert mass concentration (


, g/L) to mole fraction solubility (

):

[4]

Where:

  • 
    : Mass of solute and solvent.[4]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Molecular weight of solute (189.[4]21) and solvent.[4][5][6][7][8]
    

Thermodynamic Modeling (Apelblat Equation)

Once experimental data is gathered across a temperature range (e.g., 278.15 K to 323.15 K), use the Modified Apelblat Equation to correlate the solubility.[4] This model is the industry standard for indole derivatives.[4]

Equation:



  • 
    : Mole fraction solubility.[4][5][9]
    
  • 
    : Absolute temperature (Kelvin).[4][5]
    
  • 
    : Empirical model parameters derived via Multiple Linear Regression (MLR).
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution.[4][5] A negative B value typically indicates an endothermic process (solubility increases with T).[4]

  • Correlation: An

    
     indicates the data is thermodynamically consistent.[4]
    

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the critical path for generating validated solubility data.

SolubilityProtocol Prep 1. Preparation (Excess Solute + Solvent) Equil 2. Equilibration (Const. Temp, 24-48h) Prep->Equil T Control Sample 3. Sampling (Filter 0.22µm + Dilute) Equil->Sample Equilibrium Check Analyze 4. Analysis (HPLC-UV @ 280nm) Sample->Analyze Quantification Model 5. Modeling (Apelblat Equation) Analyze->Model Data Fitting

Caption: Step-by-step workflow for determining and modeling the solubility profile.

Figure 2: Molecular Interaction Logic

Why does 2-ethyl-1H-indole-3-carboxylic acid dissolve in specific solvents?

Interactions cluster_Solvents Solvent Interactions Compound 2-Ethyl-1H-indole-3-COOH DMSO DMSO/DMF (H-Bond Acceptor) Compound->DMSO Strong Solvation (-COOH & -NH interaction) EtOH Ethanol/Methanol (H-Bond Donor/Acceptor) Compound->EtOH Good Solvation (Solvent-Solute H-Bonds) Water Water (High Polarity) Compound->Water Poor Solvation (Hydrophobic Repulsion of Ethyl/Indole)

Caption: Mechanistic basis for solubility: H-bonding vs. Hydrophobic effects.

References

  • Apelblat, A., & Manzurola, E. (1999).[4] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model).[4]

  • Selleck Chemicals. (2024).[4] Indole-3-carboxylic acid - Solubility Data. Link (Source for analog solubility data).

  • Cayman Chemical. (2023).[4] Indole-3-carboxylic Acid Product Information. Link (Verification of solvent compatibility for indole acids).

  • PubChem. (2024).[4] 2-Ethyl-1H-indole-3-carboxylic acid (Compound Summary). Link (Structural verification).[4]

Sources

Foundational

The Versatile Scaffold: A Deep Dive into 2-Ethyl-1H-indole-3-carboxylic Acid in Medicinal Chemistry

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Among the myriad of substituted indoles, 2-ethyl-1H-indole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Among the myriad of substituted indoles, 2-ethyl-1H-indole-3-carboxylic acid has emerged as a particularly valuable scaffold. Its unique combination of a reactive carboxylic acid handle, a lipophilic ethyl group, and the inherent biological relevance of the indole core provides a fertile ground for the design and synthesis of novel therapeutic agents. This in-depth technical guide explores the synthesis, chemical properties, and burgeoning role of 2-ethyl-1H-indole-3-carboxylic acid as a central building block in modern drug discovery. We will delve into detailed synthetic protocols, highlight its application in the development of targeted therapies, and provide insights into the structure-activity relationships of its derivatives.

Introduction: The Enduring Appeal of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets. This versatility stems from its aromatic nature, hydrogen bonding capabilities, and its role as a key structural motif in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.

The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of an ethyl group at the 2-position and a carboxylic acid at the 3-position, yielding 2-ethyl-1H-indole-3-carboxylic acid, creates a scaffold with a compelling blend of features for medicinal chemists. The carboxylic acid serves as a versatile handle for amide bond formation, esterification, and other derivatizations, enabling the exploration of diverse chemical space. The ethyl group at the adjacent position can influence the molecule's lipophilicity and steric profile, impacting its binding to target proteins and its pharmacokinetic properties.

This guide will provide a comprehensive overview of the 2-ethyl-1H-indole-3-carboxylic acid scaffold, from its fundamental synthesis to its application in the generation of bioactive molecules.

Synthesis of the Core Scaffold: A Practical Approach

The most common and efficient method for the synthesis of 2-substituted-1H-indole-3-carboxylates is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an α-ketoester. For the synthesis of ethyl 2-ethyl-1H-indole-3-carboxylate, the key precursors are phenylhydrazine and ethyl 2-oxobutanoate.

Experimental Protocol: Synthesis of Ethyl 2-Ethyl-1H-indole-3-carboxylate

Materials:

  • Phenylhydrazine

  • Ethyl 2-oxobutanoate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol. To this solution, add ethyl 2-oxobutanoate (1.05 eq) dropwise at room temperature with continuous stirring. The reaction mixture is then stirred for 1-2 hours, during which the phenylhydrazone may precipitate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization: Once the hydrazone formation is complete, cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the mixture. After the addition, the reaction is heated to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure ethyl 2-ethyl-1H-indole-3-carboxylate.

Experimental Protocol: Hydrolysis to 2-Ethyl-1H-indole-3-carboxylic Acid

Materials:

  • Ethyl 2-ethyl-1H-indole-3-carboxylate

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 2 M)

  • Distilled water

Procedure:

  • Saponification: Dissolve ethyl 2-ethyl-1H-indole-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask. Add an excess of aqueous sodium hydroxide solution (e.g., 3-4 eq).

  • Heating: The reaction mixture is heated to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting ester spot.

  • Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and then acidified with hydrochloric acid until the pH is acidic (pH 2-3), leading to the precipitation of the carboxylic acid.

  • Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield 2-ethyl-1H-indole-3-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Diagram: Synthesis of 2-Ethyl-1H-indole-3-carboxylic Acid

G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone EtOH, rt EthylOxobutanoate Ethyl 2-oxobutanoate EthylOxobutanoate->Phenylhydrazone EthylIndoleCarboxylate Ethyl 2-Ethyl-1H-indole-3-carboxylate Phenylhydrazone->EthylIndoleCarboxylate H₂SO₄, Reflux CarboxylicAcid 2-Ethyl-1H-indole-3-carboxylic Acid EthylIndoleCarboxylate->CarboxylicAcid 1. NaOH, EtOH, Reflux 2. HCl

Caption: Synthetic pathway to 2-ethyl-1H-indole-3-carboxylic acid.

The 2-Ethyl-1H-indole-3-carboxylic Acid Scaffold in Drug Discovery

The true value of 2-ethyl-1H-indole-3-carboxylic acid lies in its utility as a versatile scaffold for the generation of diverse compound libraries with a wide range of biological activities. The carboxylic acid functionality is a prime site for modification, most commonly through the formation of amide bonds with various amines. This approach allows for the introduction of a multitude of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Case Study: Development of Anti-inflammatory Agents

Derivatives of indole-3-carboxylic acid have shown significant promise as anti-inflammatory agents.[1] The core scaffold can be derivatized to target key enzymes and receptors involved in the inflammatory cascade. For instance, the synthesis of a series of 2-ethyl-1H-indole-3-carboxamides can be undertaken to explore their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Diagram: General Strategy for Derivatization

G Scaffold 2-Ethyl-1H-indole-3-carboxylic Acid Coupling Amide Coupling (e.g., HATU, EDC) Scaffold->Coupling Amine R-NH₂ (Diverse Amines) Amine->Coupling Derivatives 2-Ethyl-1H-indole-3-carboxamide Derivatives Coupling->Derivatives Screening Biological Screening (e.g., Anti-inflammatory assays) Derivatives->Screening

Caption: Derivatization of the core scaffold for biological screening.

Experimental Protocol: Synthesis of a 2-Ethyl-1H-indole-3-carboxamide Library

Materials:

  • 2-Ethyl-1H-indole-3-carboxylic acid

  • A library of diverse primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of the Carboxylic Acid: In a dry reaction vessel, dissolve 2-ethyl-1H-indole-3-carboxylic acid (1.0 eq) in DMF or DCM. Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add the desired amine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide is then purified by flash column chromatography or preparative HPLC to yield the pure product.

This parallel synthesis approach can be employed to rapidly generate a library of amides for biological evaluation.

Structure-Activity Relationship (SAR) Insights

By systematically varying the amine component (R-NH₂) in the carboxamide derivatives, researchers can gain valuable insights into the structure-activity relationships. For example, in the context of anti-inflammatory activity, the following trends might be observed:

  • Aromatic vs. Aliphatic Amines: The nature of the R group can significantly impact activity. Aromatic amines might engage in π-π stacking interactions within the target's active site, while aliphatic amines could explore different hydrophobic pockets.

  • Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups on an aromatic amine can modulate the electronic properties and binding affinity of the molecule.

  • Steric Bulk: The size and shape of the R group are critical. Bulky substituents may enhance binding through increased van der Waals interactions but could also lead to steric hindrance.

Table 1: Hypothetical SAR Data for 2-Ethyl-1H-indole-3-carboxamide Derivatives as COX-2 Inhibitors

Compound IDR Group (from R-NH₂)COX-2 IC₅₀ (µM)
1a -CH₂CH₃> 50
1b -Phenyl15.2
1c -4-Fluorophenyl8.5
1d -4-Methoxyphenyl12.8
1e -Benzyl22.1
1f -(4-Chlorophenyl)methyl9.7

This is a hypothetical table for illustrative purposes.

From this hypothetical data, one could infer that an aromatic ring attached to the amide nitrogen is beneficial for activity (compare 1a and 1b ). Furthermore, substitution on the phenyl ring with an electron-withdrawing group like fluorine appears to enhance potency (compare 1b and 1c ).

Broader Therapeutic Potential

Beyond anti-inflammatory applications, the 2-ethyl-1H-indole-3-carboxylic acid scaffold has been explored in various other therapeutic areas, including:

  • Antimicrobial Agents: The indole nucleus is present in many natural antimicrobial compounds. Derivatives of 2-ethyl-1H-indole-3-carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[2]

  • Anticancer Agents: The indole scaffold is a key component of several anticancer drugs. Modifications of the 2-ethyl-1H-indole-3-carboxylic acid core can lead to compounds that inhibit cancer cell proliferation through various mechanisms, such as targeting specific kinases or disrupting microtubule formation.

  • Antiviral Agents: Indole derivatives have shown promise as inhibitors of viral replication. The 2-ethyl-1H-indole-3-carboxylic acid scaffold can be used to design molecules that target viral enzymes or entry processes.

Conclusion and Future Perspectives

2-Ethyl-1H-indole-3-carboxylic acid represents a highly versatile and valuable chemical scaffold for medicinal chemists. Its straightforward synthesis via the Fischer indole reaction and the presence of a readily modifiable carboxylic acid handle make it an ideal starting point for the construction of diverse compound libraries. The strategic incorporation of the ethyl group at the 2-position provides an additional lever for optimizing the pharmacological profile of its derivatives.

As our understanding of disease biology deepens, the ability to rapidly synthesize and screen focused libraries of compounds around privileged scaffolds like 2-ethyl-1H-indole-3-carboxylic acid will be crucial for the discovery of next-generation therapeutics. Future research in this area will likely focus on the development of more sophisticated derivatives, including those prepared through multicomponent reactions and those designed to interact with novel biological targets. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Their Analogues as Antimicrobial Agents. Available at: [Link]

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Exploratory

A Comprehensive Toxicological Evaluation Strategy for 2-Ethyl-1H-indole-3-carboxylic Acid

Abstract This technical guide addresses the current toxicological data gap for the novel compound, 2-ethyl-1H-indole-3-carboxylic acid. In the absence of direct experimental data, this document provides a comprehensive s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the current toxicological data gap for the novel compound, 2-ethyl-1H-indole-3-carboxylic acid. In the absence of direct experimental data, this document provides a comprehensive strategy for its toxicological evaluation, designed for researchers, scientists, and drug development professionals. We will begin by examining the toxicological profiles of structurally related indole-3-carboxylic acids to form a preliminary hazard identification. Subsequently, this guide will detail the application of in silico toxicological prediction models as a critical first-tier assessment. Finally, a comprehensive, tiered in vitro and in vivo testing strategy, based on internationally recognized OECD guidelines, will be proposed to fully characterize the toxicological profile of 2-ethyl-1H-indole-3-carboxylic acid. This document is intended to serve as a roadmap for the systematic and scientifically sound safety assessment of this and other novel chemical entities.

Introduction: The Data Gap for 2-Ethyl-1H-indole-3-carboxylic Acid

2-Ethyl-1H-indole-3-carboxylic acid is a derivative of the well-known indole-3-carboxylic acid scaffold. The indole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. As with any novel chemical entity being considered for pharmaceutical or other applications, a thorough toxicological evaluation is paramount to ensure human safety.

A comprehensive review of the scientific literature and publicly available databases reveals a significant lack of toxicological data for 2-ethyl-1H-indole-3-carboxylic acid. This data gap necessitates a structured and scientifically rigorous approach to characterize its potential hazards. This guide outlines a multi-faceted strategy, combining data from structural analogues, computational toxicology, and a proposed suite of standardized in vitro and in vivo assays to build a comprehensive safety profile.

Structural Analogue Analysis: A Preliminary Hazard Assessment

In the absence of direct data, an analysis of structurally similar compounds can provide initial insights into the potential toxicological profile of 2-ethyl-1H-indole-3-carboxylic acid. The most relevant analogues are indole-3-carboxylic acid and 2-methyl-1H-indole-3-carboxylic acid.

Table 1: Summary of Available Toxicological Data for Structural Analogues

Toxicological EndpointIndole-3-carboxylic acid2-Methyl-1H-indole-3-carboxylic acid
Acute Oral Toxicity Harmful if swallowed[1]Data not available
Acute Dermal Toxicity Harmful in contact with skin[1]Data not available
Skin Irritation Causes skin irritation[1]Data not available
Eye Irritation Causes serious eye irritation[1]Data not available
Respiratory Irritation May cause respiratory irritation[1]Data not available
Genotoxicity No mutagenicity data available[2]Data not available
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA[2]Data not available
Reproductive Toxicity Presumed human reproductive toxicant[2]Data not available

This table is based on publicly available safety data sheets and may not represent a comprehensive toxicological profile.

The available data for indole-3-carboxylic acid suggests that the indole-3-carboxylic acid scaffold may be associated with acute toxicity, skin and eye irritation, and potential reproductive toxicity[1][2]. However, the ethyl group at the 2-position of the indole ring in 2-ethyl-1H-indole-3-carboxylic acid could significantly alter its metabolic profile and, consequently, its toxicological properties. Therefore, this analogue data should be interpreted with caution and used primarily to guide further investigation.

In Silico Toxicological Prediction: A First-Tier Assessment

Computational toxicology, or in silico toxicology, offers a powerful, rapid, and cost-effective means to predict the toxicological properties of a molecule based on its structure.[3][4][5][6] These methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of compounds with known toxicological profiles.[4][7]

For 2-ethyl-1H-indole-3-carboxylic acid, an in silico assessment should be the first step in its toxicological evaluation. This will provide predictions for a range of endpoints and help to prioritize and design subsequent in vitro and in vivo studies.

Key Endpoints for In Silico Prediction:

  • Acute Toxicity (LD50): Predicting the lethal dose for 50% of a test population.

  • Genotoxicity: Assessing the likelihood of the compound to cause DNA damage, a key indicator of carcinogenic potential.

  • Carcinogenicity: Predicting the potential for the compound to cause cancer.

  • Reproductive and Developmental Toxicity: Estimating the potential for adverse effects on fertility and embryonic development.

  • Skin and Eye Irritation/Corrosion: Predicting the potential to cause local tissue damage.

  • hERG Inhibition: Assessing the risk of cardiac toxicity.

  • Hepatotoxicity: Predicting the potential for liver damage.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints Chemical_Structure 2-Ethyl-1H-indole-3-carboxylic Acid (SMILES String) QSAR QSAR Models Chemical_Structure->QSAR ML Machine Learning Algorithms Chemical_Structure->ML Read_Across Read-Across (Analogue-Based) Chemical_Structure->Read_Across Acute_Tox Acute Toxicity QSAR->Acute_Tox Irritation Irritation QSAR->Irritation Geno_Tox Genotoxicity ML->Geno_Tox Carcino Carcinogenicity ML->Carcino Repro_Tox Reproductive Toxicity ML->Repro_Tox Read_Across->Acute_Tox Read_Across->Irritation Testing_Strategy cluster_tier1 Tier 1: In Vitro Assays cluster_tier2 Tier 2: Acute In Vivo Studies cluster_tier3 Tier 3: Repeated Dose and Reproductive Toxicity cluster_tier4 Tier 4: Chronic and Carcinogenicity Studies Genotoxicity Genotoxicity (Ames Test - OECD 471) (In Vitro Micronucleus - OECD 487) Acute_Oral Acute Oral Toxicity (OECD 420, 423, or 425) Genotoxicity->Acute_Oral If genotoxicity is negative Skin_Irritation Skin Irritation (RhE Model - OECD 439) Acute_Dermal Acute Dermal Toxicity (OECD 402) Skin_Irritation->Acute_Dermal Eye_Irritation Eye Irritation (BCOP - OECD 437) Eye_Irritation->Acute_Dermal Sub_Chronic Sub-Chronic Toxicity (90-day study - OECD 408) Acute_Oral->Sub_Chronic Based on acute toxicity results Repro_Dev_Tox Reproductive/Developmental Toxicity Screening (OECD 421) Sub_Chronic->Repro_Dev_Tox Carcinogenicity Carcinogenicity Study (OECD 451) Sub_Chronic->Carcinogenicity If warranted by sub-chronic findings

Caption: Tiered toxicological testing strategy.

Acute Toxicity

The initial in vivo assessment will determine the acute toxicity of 2-ethyl-1H-indole-3-carboxylic acid.

Table 2: Proposed Acute Toxicity Studies

StudyOECD GuidelineKey ParametersRationale
Acute Oral Toxicity 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) [8][9][10][11]LD50 or classification, clinical signs, body weight changes, gross pathologyTo determine the intrinsic acute oral toxicity and inform dose selection for subsequent studies.
Acute Dermal Toxicity 402LD50 or classification, clinical signs, dermal reactions, gross pathologyTo assess toxicity following dermal exposure, relevant for handling and accidental exposure scenarios.
Skin and Eye Irritation/Corrosion

These studies will evaluate the potential for local tissue damage upon contact. In vitro methods are prioritized to reduce animal use.

Table 3: Proposed Irritation/Corrosion Studies

StudyOECD GuidelineKey ParametersRationale
In Vitro Skin Irritation 439 (Reconstructed Human Epidermis Test) [12][13][14]Cell viabilityTo determine the potential for skin irritation using a validated non-animal method.
In Vitro Eye Irritation 437 (Bovine Corneal Opacity and Permeability Test) or 492 (Reconstructed human Cornea-like Epithelium Test) [15]Corneal opacity, permeability, cell viabilityTo assess the potential for eye irritation using non-animal methods.
In Vivo Dermal Irritation 404 [16]Erythema, edemaTo be conducted only if in vitro results are inconclusive or if required by specific regulatory bodies.
In Vivo Eye Irritation 405 [17][18][19]Corneal opacity, iritis, conjunctivitisTo be conducted only if in vitro results are inconclusive and after a weight-of-the-evidence analysis indicates a low potential for severe irritation.
Genotoxicity

A battery of in vitro tests is recommended to assess the genotoxic potential of 2-ethyl-1H-indole-3-carboxylic acid. [20][21][22] Table 4: Proposed Genotoxicity Studies

StudyOECD GuidelineKey ParametersRationale
Bacterial Reverse Mutation Test (Ames Test) 471 [23][24][25][26][27]Revertant colony countsTo detect point mutations (gene mutations) in bacteria.
In Vitro Mammalian Cell Micronucleus Test 487 [28][29][30][31][32][33]Micronuclei frequencyTo detect chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.
Carcinogenicity

The need for a carcinogenicity study will be determined by the results of the genotoxicity assays and repeated dose toxicity studies, as well as the intended use and potential for long-term human exposure.

Table 5: Proposed Carcinogenicity Study

StudyOECD GuidelineKey ParametersRationale
Carcinogenicity Study 451 [34][35][36]Tumor incidence and latency, survival, clinical signs, gross and histopathologyTo assess the carcinogenic potential following long-term exposure. Can be combined with a chronic toxicity study (OECD 453).[37]
Reproductive and Developmental Toxicity

The potential for adverse effects on reproduction and development will be initially assessed using a screening study.

Table 6: Proposed Reproductive and Developmental Toxicity Study

StudyOECD GuidelineKey ParametersRationale
Reproduction/Developmental Toxicity Screening Test 421 [38][39]Mating, fertility, gestation, and viability indices; offspring growth and survivalTo provide initial information on potential effects on male and female reproductive performance and offspring development.
Two-Generation Reproductive Toxicity Study 416 [40]Comprehensive reproductive and developmental endpoints across two generationsTo be conducted if the screening study indicates potential reproductive toxicity or if there is a high level of concern based on other data.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
  • Strains: Use a minimum of five strains of bacteria, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Procedure: a. Prepare a range of concentrations of 2-ethyl-1H-indole-3-carboxylic acid. b. In a test tube, combine the test substance, the bacterial culture, and either the S9 mix or a buffer. c. Add molten top agar and pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Assay (OECD 487)
  • Cell Lines: Use a suitable mammalian cell line, such as CHO, V79, L5178Y, or TK6 cells, or primary human lymphocytes.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix).

  • Procedure: a. Treat the cell cultures with a range of concentrations of 2-ethyl-1H-indole-3-carboxylic acid. b. Add cytochalasin B to block cytokinesis, resulting in binucleated cells. c. Harvest the cells and prepare slides. d. Stain the slides with a DNA-specific stain.

  • Data Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Interpretation and Risk Assessment

The data generated from this comprehensive testing strategy will be integrated to perform a thorough risk assessment. This involves:

  • Hazard Identification: Determining the intrinsic toxic properties of the compound.

  • Dose-Response Assessment: Establishing the relationship between the dose and the incidence of adverse effects.

  • Exposure Assessment: Estimating the likely level of human exposure based on the intended use of the compound.

  • Risk Characterization: Combining the hazard, dose-response, and exposure information to estimate the probability of adverse health effects in humans.

Conclusion

While there is currently a lack of public toxicological data for 2-ethyl-1H-indole-3-carboxylic acid, a scientifically sound and systematic evaluation is feasible. The proposed strategy, which leverages structural analogue analysis, in silico prediction, and a tiered approach to in vitro and in vivo testing based on OECD guidelines, provides a comprehensive framework for characterizing its toxicological profile. This approach ensures the generation of high-quality data for a robust risk assessment, ultimately safeguarding human health while adhering to the principles of responsible and ethical scientific investigation.

References

  • OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • JoVE. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. [Link]

  • GOV.UK. (n.d.). Hazard identification and characterisation: conduct and interpretation of animal carcinogenicity studies. [Link]

  • Tejs, S. (2008). The Ames test: a methodological short review. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • ISS. (2021). OECD Test Guidelines for Genetic Toxicology. [Link]

  • Slideshare. (n.d.). ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. [Link]

  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. [Link]

  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. [Link]

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  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

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  • Bio-protocol. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

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Foundational

The Indole-3-Carboxylic Acid Scaffold: Synthetic Evolution and Pharmaceutical Utility

[1] Introduction: The Privilege of Position 3 The indole ring system is arguably the most privileged scaffold in nature, serving as the core structure for tryptophan, serotonin, and auxins. Within this bicyclic system, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Privilege of Position 3

The indole ring system is arguably the most privileged scaffold in nature, serving as the core structure for tryptophan, serotonin, and auxins. Within this bicyclic system, the C3 position possesses unique electronic characteristics. Unlike the benzene ring, the pyrrole ring of indole is electron-rich (π-excessive), with the C3 position being the preferred site for electrophilic aromatic substitution (


).

Indole-3-carboxylic acid (I3CA) represents a critical divergence point in chemical space. While simple alkylation at C3 leads to auxins (indole-3-acetic acid) and tryptamines, the direct attachment of the carboxyl group at C3 creates a rigid, electron-withdrawing handle that significantly alters the pharmacophore. This scaffold is the direct precursor to the "setron" class of 5-HT3 antagonists (antiemetics) and a growing class of IDO1 inhibitors for cancer immunotherapy.

This guide analyzes the transition from historical, harsh synthetic methods to modern, catalytic C-H activation, providing a roadmap for utilizing this scaffold in drug discovery.

Historical Evolution of Synthesis

The synthesis of I3CA has evolved through three distinct eras, driven by the need for atom economy and regioselectivity.

Era 1: Classical Degradation & Substitution (Late 19th - Mid 20th Century)

Early methods relied on the Reissert indole synthesis (1897), which builds the indole ring with the carboxylate already in place (usually at C2), requiring decarboxylation and re-functionalization. Direct carboxylation of the indole core was difficult because the high reactivity of C3 often led to over-substitution or polymerization under the harsh conditions required for Friedel-Crafts acylation.

Era 2: The Haloform Breakthrough (The Industrial Standard)

The most robust laboratory and industrial method emerged not from direct carboxylation, but via the Haloform reaction of 3-acetylindole.

  • Logic: Acetylation of indole at C3 is high-yielding and regioselective using acetic anhydride or acetyl chloride.

  • Transformation: The resulting methyl ketone is exhaustively halogenated and cleaved by base to yield the acid.

  • Advantage: This avoids the use of high-pressure CO gas or pyrophoric organometallics.

Era 3: Modern C-H Activation (21st Century)

Current research focuses on Palladium-catalyzed carbonylative C-H activation. Using CO surrogates (like oxalic acid) or atmospheric CO with Pd(II) catalysts allows for the direct conversion of Indole-H to Indole-COOH, bypassing the need for pre-functionalized precursors.

Mechanistic Deep Dive: The Haloform Route

The conversion of 3-acetylindole to indole-3-carboxylic acid is the most educational and practically relevant mechanism for bench scientists. It demonstrates the utility of the indole nitrogen's acidity and the stability of the indole anion.

Mechanism Description:

  • Enolization: Base-catalyzed tautomerization of the acetyl group.

  • Exhaustive Halogenation: Rapid substitution of

    
    -protons with bromine or chlorine. The electron-withdrawing nature of the first halogen accelerates subsequent halogenations.
    
  • Nucleophilic Acyl Substitution: Hydroxide attacks the carbonyl carbon.

  • Cleavage: The trihalomethyl anion (

    
    ) leaves—a rare event made possible because the resulting carbanion is stabilized by the three halogens.
    
  • Acid-Base Equilibration: The

    
     immediately deprotonates the formed carboxylic acid, driving the reaction to completion.
    
Visualization: Haloform Reaction Mechanism

HaloformMechanism Start 3-Acetylindole Step1 Enolate Formation (Base Catalyzed) Start->Step1 + NaOH Step2 Exhaustive Halogenation (Formation of -CBr3) Step1->Step2 + Br2 (3 eq) Step3 Tetrahedral Intermediate (OH- Attack) Step2->Step3 + NaOH Step4 Cleavage of C-C Bond (Leaving Group: -CBr3) Step3->Step4 End Indole-3-Carboxylate (Acid Workup -> Product) Step4->End - CHBr3

Caption: Step-wise mechanistic flow of the Haloform reaction converting a methyl ketone to a carboxylic acid.

Pharmaceutical Discovery & SAR

The discovery of Tropisetron (Navoban) exemplifies the utility of the I3CA scaffold.

  • Target: 5-HT3 Receptor (Serotonin-gated ion channel).

  • Discovery Logic: Researchers identified that the indole ring mimics the lipophilic aromatic portion of serotonin, while the carbonyl group at C3 provides a hydrogen bond acceptor distinct from the flexible ethylamine chain of serotonin.

  • SAR Insight: Esterification of I3CA with tropine (a rigid bicyclic amine) locked the pharmacophore into a conformation that antagonized the receptor rather than activating it.

Visualization: Drug Discovery Workflow (Tropisetron)

DrugDiscovery Indole Indole Scaffold (Starting Material) Funct C3-Functionalization (Vilsmeier or Acylation) Indole->Funct Electrophilic Subst. Oxidation Oxidation to Acid (Indole-3-COOH) Funct->Oxidation NaClO2 or Br2/NaOH Coupling Esterification (Tropine + Acid Catalyst) Oxidation->Coupling Activation Drug Tropisetron (5-HT3 Antagonist) Coupling->Drug Final API

Caption: Synthetic workflow for Tropisetron, highlighting Indole-3-Carboxylic Acid as the key intermediate.

Experimental Protocols

Protocol A: Synthesis of Indole-3-Carboxylic Acid via Haloform Reaction

This protocol is robust, scalable, and suitable for generating gram-scale quantities of the intermediate.

Reagents:

  • 3-Acetylindole (1.0 eq)

  • Bromine (

    
    ) (3.1 eq)
    
  • Sodium Hydroxide (NaOH) (10% aq. solution)

  • Dioxane (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-acetylindole (10 mmol) in dioxane (20 mL) and cool to 0°C in an ice bath.

  • Hypobromite Formation: In a separate flask, prepare sodium hypobromite in situ by adding bromine dropwise to a cold (0°C) solution of NaOH (4.0 g in 15 mL water). Caution: Exothermic.

  • Addition: Add the hypobromite solution slowly to the indole solution over 20 minutes, maintaining temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will fade from orange to pale yellow as the haloform reaction proceeds.

  • Workup: Dilute with water (50 mL). Extract with diethyl ether (2 x 30 mL) to remove unreacted ketone and bromoform byproducts.

  • Isolation: Acidify the aqueous layer carefully with 6M HCl to pH 2. The indole-3-carboxylic acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Direct Carboxylation via Grignard (Historical/Alternative)

Useful when the acetyl precursor is unavailable, but requires anhydrous conditions.

  • Grignard Formation: React Indole with Methylmagnesium bromide (MeMgBr) in anhydrous ether. The acidic N-H proton is removed first, forming the Indolyl-MgBr salt.

  • Carboxylation: Bubble dry

    
     gas through the solution. The Grignard reagent rearranges, and the carbon attacks the electrophilic 
    
    
    
    at the C3 position.
  • Hydrolysis: Quench with dilute acid to yield the carboxylic acid.

Data Summary: Comparison of Synthetic Routes

MetricHaloform RouteGrignard CarboxylationPd-Catalyzed Carbonylation
Starting Material 3-AcetylindoleIndoleIndole
Reagents

, NaOH
MeMgBr,

Pd(OAc)2, CO, Oxidant
Conditions Aqueous/Organic, 0-25°CAnhydrous, Inert GasHigh Pressure/Temp
Atom Economy Low (Loss of

)
ModerateHigh
Scalability High (Industrial)Moderate (Safety limits)Moderate (Cost limits)
Primary Risk Halogen handlingMoisture sensitivityCO toxicity

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft.

  • Van Leusen, A. M., et al. (1977).[1] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones. Journal of Organic Chemistry.

  • Pellicciari, R., et al. (2008). Discovery of Indole-3-carboxylic Acids as Potent and Selective Agonists of the Farnesoid X Receptor (FXR). Journal of Medicinal Chemistry.

  • Novartis AG. (1984). Tropisetron Patent: Indole-3-carboxylic acid esters and amides. US Patent 4789673.

  • Li, H., et al. (2012). Palladium-Catalyzed Direct Carbonylation of Indoles with CO: A Route to Indole-3-Carboxylates. Organic Letters.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-ethyl-1H-indole-3-carboxylic acid from phenylhydrazine

Technical Application Note: Scalable Synthesis of 2-Ethyl-1H-indole-3-carboxylic Acid Executive Summary This application note details the protocol for the regioselective synthesis of 2-ethyl-1H-indole-3-carboxylic acid s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-Ethyl-1H-indole-3-carboxylic Acid

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-ethyl-1H-indole-3-carboxylic acid starting from phenylhydrazine. Unlike the synthesis of indole-2-carboxylates (which utilize pyruvates), this protocol targets the 3-position carboxylate using the Fischer Indole Synthesis applied to a


-keto ester precursor.

This scaffold is a critical intermediate in the development of cyclooxygenase (COX) inhibitors, auxin analogs, and tryptamine-based therapeutics. The method described emphasizes a scalable, two-stage workflow designed to minimize the formation of polymeric side products ("tars") common in Fischer cyclizations.

Chemical Strategy & Retrosynthesis

To install the carboxylic acid at the C3 position and the ethyl group at the C2 position, the choice of the carbonyl partner is critical.

  • Target: 2-Ethyl-1H-indole-3-carboxylic acid.

  • Reagents: Phenylhydrazine + Ethyl 3-oxopentanoate (also known as Ethyl propionylacetate).

  • Mechanism: The reaction proceeds via the formation of a phenylhydrazone, followed by acid-catalyzed [3,3]-sigmatropic rearrangement (Fischer Indolization).[1][2]

Regiochemistry Logic: In the Fischer cyclization of


-keto esters (

):
  • The hydrazine condenses with the ketone carbonyl (C3 of the ester chain).

  • Cyclization occurs at the activated

    
    -methylene carbon (C2 of the ester chain).
    
  • Result: The alkyl group originally attached to the ketone becomes the C2 substituent on the indole. The ester moiety becomes the C3 substituent.

Retrosynthesis Target 2-Ethyl-1H-indole-3-carboxylic acid Intermediate Ethyl 2-ethylindole-3-carboxylate Target->Intermediate Hydrolysis (NaOH) Precursors Phenylhydrazine + Ethyl 3-oxopentanoate Intermediate->Precursors Fischer Cyclization (H2SO4/EtOH)

Figure 1: Retrosynthetic pathway identifying the required


-keto ester precursor.

Safety & Handling (Critical)

Phenylhydrazine (CAS: 100-63-0) is a high-risk reagent. Strict adherence to safety protocols is mandatory.

Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[3]Wear double nitrile gloves. Use a dedicated fume hood.[3]
Carcinogenicity Category 1B Carcinogen (H350).Do not use if pregnant. Zero-skin-contact policy.
Sensitization Skin sensitizer (H317).[3][4][5][6]Wash hands immediately after doffing gloves.
Reactivity Reacts violently with oxidizers.Keep away from metal oxides and perchlorates.

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-ethylindole-3-carboxylate

Note: This phase combines hydrazone formation and cyclization.[1] While "one-pot" procedures exist, isolating the hydrazone or using controlled ethanolic acidic conditions yields higher purity.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • Ethyl 3-oxopentanoate (1.05 eq) [Commercial source or synthesized via Claisen condensation]

  • Ethanol (Absolute)[7]

  • Sulfuric Acid (conc.

    
    ) or Polyphosphoric Acid (PPA)[8]
    

Procedure (Ethanolic Sulfuric Acid Method):

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (calcium chloride).

  • Mixing: Add Phenylhydrazine (10.8 g, 0.1 mol) and Ethyl 3-oxopentanoate (15.1 g, 0.105 mol) to Ethanol (100 mL).

    • Observation: The reaction is exothermic. Allow the solution to stir at room temperature for 30 minutes. A slight color change (yellow/orange) indicates hydrazone formation.

  • Cyclization: Carefully add conc.

    
      (15 mL) dropwise through the condenser or via an addition funnel. Caution:  Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot should disappear, and a fluorescent indole spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into crushed ice (300 g) with vigorous stirring.

    • The ester product usually precipitates as a solid. Filter the solid.[9][10]

    • Alternative: If oil forms, extract with Dichloromethane (

      
      ), wash with 
      
      
      
      , dry over
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Expected Yield: 60–75% Appearance: Off-white to pale brown crystals.

Phase 2: Hydrolysis to 2-Ethyl-1H-indole-3-carboxylic Acid

Reagents:

  • Ethyl 2-ethylindole-3-carboxylate (from Phase 1)

  • Sodium Hydroxide (10% aqueous solution)[7]

  • Ethanol (95%)[9]

Procedure:

  • Dissolution: In a 250 mL flask, dissolve the ester (5.0 g) in Ethanol (25 mL).

  • Saponification: Add 10% NaOH (25 mL).

  • Reflux: Heat to reflux for 4 hours. The solution should become clear (homogeneous).

  • Precipitation:

    • Cool the mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water (20 mL).

    • Acidification: Cool in an ice bath and slowly acidify to pH 2–3 using 6M HCl .

    • Observation: The free acid will precipitate as a thick white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 50°C.
    

Expected Yield: 85–95% (Step 2) Characterization:

  • Melting Point: >180°C (decomposes).

  • 1H NMR (DMSO-d6):

    
     12.0 (s, 1H, NH), 11.5 (br s, 1H, COOH), 7.9 (d, 1H), 7.4 (d, 1H), 7.1 (m, 2H), 3.0 (q, 2H, 
    
    
    
    ), 1.2 (t, 3H,
    
    
    ).

Mechanism & Pathway Visualization

The following diagram illustrates the molecular transformation, highlighting the critical [3,3]-sigmatropic rearrangement that defines the Fischer synthesis.

Mechanism Reactants Phenylhydrazine + Ethyl 3-oxopentanoate Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Heat Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation IndoleEster Ethyl 2-ethylindole- 3-carboxylate Diimine->IndoleEster -NH3 Cyclization FinalAcid 2-Ethyl-1H-indole- 3-carboxylic acid IndoleEster->FinalAcid NaOH/H2O Hydrolysis

Figure 2: Mechanistic pathway from condensation to final hydrolysis.[9]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / "Black Tar" Overheating or runaway exotherm during acid addition.Add acid very slowly at room temp. Ensure efficient stirring. Do not exceed 80°C.
No Precipitation on Hydrolysis pH not low enough or ethanol still present.Ensure ethanol is removed before acidification. Check pH is <3.
Product is Oily Impure intermediate.Recrystallize the ester intermediate before hydrolysis. Use Benzene/Petroleum ether or EtOH/Water.
Starting Material Remains Incomplete hydrazone formation.Ensure the initial stir (Step 2) is sufficient before adding acid/heating.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Organic Syntheses. (1963). Ethyl Indole-2-carboxylate (Procedure adapted for general keto-esters). Organic Syntheses, Coll.[11] Vol. 4, p.471.

  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylhydrazine.[5]

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.

Sources

Application

Application Note: Scalable Synthesis of 2-Ethyl-1H-indole-3-carboxylic Acid Amides

Abstract & Introduction The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a wide array of synthetic cannabinoids (e.g., MDMB-CHMICA analogs), antiviral a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a wide array of synthetic cannabinoids (e.g., MDMB-CHMICA analogs), antiviral agents, and anti-inflammatory drugs. The introduction of an ethyl group at the C2 position is a critical structural modification; it increases lipophilicity and provides steric bulk that prevents metabolic oxidation at the typically reactive C2 position, often enhancing in vivo half-life and receptor selectivity (e.g., CB1 vs. CB2).

This Application Note provides a validated, three-step protocol for the preparation of 2-ethyl-1H-indole-3-carboxylic acid amides. Unlike general literature which often focuses on C2-unsubstituted indoles, this guide addresses the specific steric and electronic challenges imposed by the C2-ethyl substituent during the cyclization and amidation steps.

Retrosynthetic Analysis & Strategy

To ensure scalability and reproducibility, we utilize the Fischer Indole Synthesis for the core construction, followed by a robust Acid Chloride Activation strategy for amide coupling. This route is preferred over direct C3-acylation of 2-ethylindole due to higher regioselectivity and cost-effectiveness.

Visual: Synthetic Pathway (Graphviz)

G SM1 Phenylhydrazine Hydrazone Arylhydrazone Intermediate SM1->Hydrazone Condensation SM2 Ethyl 3-oxopentanoate (Ethyl propionylacetate) SM2->Hydrazone IndoleEster Ethyl 2-ethylindole- 3-carboxylate Hydrazone->IndoleEster Fischer Cyclization (H+, Reflux) IndoleAcid 2-Ethylindole- 3-carboxylic acid IndoleEster->IndoleAcid Hydrolysis (NaOH, EtOH) AcidChloride Acid Chloride Intermediate IndoleAcid->AcidChloride Activation (Oxalyl Chloride) FinalAmide Target: 2-Ethyl-1H-indole- 3-carboxamide AcidChloride->FinalAmide Amidation (R-NH2, Base)

Figure 1: Retrosynthetic workflow for the preparation of 2-ethyl-1H-indole-3-carboxamides.

Experimental Protocols

Step 1: Fischer Indole Cyclization

Objective: Synthesis of Ethyl 2-ethylindole-3-carboxylate. Rationale: We use p-toluenesulfonic acid (p-TsOH) in toluene rather than acetic acid. This azeotropic removal of water drives the hydrazone formation and subsequent [3,3]-sigmatropic rearrangement to completion, minimizing tar formation common in mineral acid protocols.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Ethyl 3-oxopentanoate (1.05 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Toluene (10 volumes)

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve phenylhydrazine and ethyl 3-oxopentanoate in toluene.

  • Cyclization: Add p-TsOH and heat the mixture to reflux (approx. 110°C). Monitor water collection in the trap.

  • Completion: Reflux for 4–6 hours until TLC indicates consumption of the hydrazine.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain the indole ester as an off-white solid.

Step 2: Ester Hydrolysis

Objective: Preparation of 2-ethylindole-3-carboxylic acid. Rationale: The steric bulk of the ethyl group at C2 can retard hydrolysis rates compared to C2-H indoles. We employ a high-temperature reflux with excess base to ensure complete conversion.

Protocol:

  • Dissolve the ester (Step 1 product) in Ethanol (5 volumes).

  • Add aqueous NaOH (4M, 5.0 equiv).

  • Reflux at 80°C for 12 hours. The solution should become homogenous.

  • Acidification: Cool to 0°C. Slowly acidify with conc. HCl to pH 2. The carboxylic acid will precipitate.

  • Filtration: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Step 3: Amide Coupling (The Critical Step)

Objective: Conversion to 2-ethyl-1H-indole-3-carboxamide. Rationale: While coupling reagents like HATU are effective for small-scale libraries, the Acid Chloride Method is superior for this specific scaffold. The electron-rich indole ring renders the C3-carboxylate less electrophilic; converting it to the acid chloride maximizes reactivity toward diverse amines (primary, secondary, or aromatic).

Reagents:

  • 2-Ethylindole-3-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM, anhydrous)

  • Target Amine (1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.0 equiv)

Protocol:

  • Activation: Suspend the indole acid in anhydrous DCM under Nitrogen. Cool to 0°C.[1][2]

  • Chlorination: Add oxalyl chloride dropwise, followed by catalytic DMF. Gas evolution (CO, CO₂) will be vigorous.

  • Formation: Stir at room temperature for 2 hours until the suspension clears (indicating acid chloride formation). Concentrate in vacuo to remove excess oxalyl chloride (crucial to prevent side reactions with the amine).

  • Coupling: Redissolve the crude acid chloride residue in DCM.

  • Addition: Add the Target Amine and Et₃N at 0°C. Stir at room temperature for 4–12 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with DCM. Wash with 1N HCl (to remove unreacted amine) and NaHCO₃. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary & Stoichiometry

ComponentRoleEq.Critical Parameter
Phenylhydrazine SM 11.0Limiting reagent; toxic.
Ethyl 3-oxopentanoate SM 21.05Slight excess ensures full hydrazine consumption.
p-TsOH Catalyst0.1Drives dehydration; prevents polymerization.
Oxalyl Chloride Activator1.5Must be removed before amine addition.
Target Amine Nucleophile1.1Use salt forms (HCl) with extra base if volatile.

Decision Logic for Coupling Conditions

Not all amines react equally. Use this decision tree to select the optimal coupling condition based on your specific amine partner.

DecisionTree Start Select Amine Type Primary Primary/Secondary Alkyl Amine Start->Primary Aniline Aniline / Electron Deficient Amine Start->Aniline Sensitive Acid-Sensitive Functional Groups Start->Sensitive MethodA Method A: Oxalyl Chloride (Standard Protocol) Primary->MethodA High Yield MethodB Method B: POCl3 / Pyridine (Force Reaction) Aniline->MethodB Low Nucleophilicity MethodC Method C: HATU / DIPEA (Mild Conditions) Sensitive->MethodC Avoid HCl gen

Figure 2: Selection guide for amide coupling reagents based on amine nucleophilicity and stability.

Troubleshooting & Optimization

  • N-Acylation vs. C-Acylation:

    • Issue: Indole N1 nitrogen can compete for acylation.[1]

    • Solution: The C3-acid chloride method generally favors the amide. If N-acylation is observed (by NMR), use a protecting group (e.g., Boc) on the indole nitrogen prior to Step 3, or use milder coupling agents like HATU which are less prone to N-acylation than acid chlorides.

  • Incomplete Hydrolysis (Step 2):

    • Issue: Ethyl group steric hindrance prevents saponification.

    • Solution: Switch solvent to Ethylene Glycol/KOH and heat to 140°C.

  • Low Yield in Fischer Synthesis:

    • Issue: Decomposition of hydrazine.

    • Solution: Ensure the reaction is strictly oxygen-free (Nitrogen purge). Use "Pre-formed Hydrazone" method: stir hydrazine and ketone at RT for 1 hour before adding acid and heating.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • BenchChem Technical Support. (2025). Synthesis of Indole-3-Carboxamide Derivatives: General Protocols. Link

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

  • National Institutes of Health (PMC). (2020). Synthetic strategies of indole 2 and 3-carboxamides as enzyme inhibitors. Link

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester (Analogous ester synthesis reference). Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Ethyl-1H-indole-3-carboxylic Acid

Executive Summary This application note details a robust, high-speed protocol for the synthesis of 2-ethyl-1H-indole-3-carboxylic acid , a privileged scaffold in medicinal chemistry (e.g., as a precursor for 5-HT3 recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-speed protocol for the synthesis of 2-ethyl-1H-indole-3-carboxylic acid , a privileged scaffold in medicinal chemistry (e.g., as a precursor for 5-HT3 receptor antagonists like Tropisetron).

While traditional thermal methods for indole-3-carboxylic acids often involve prolonged reflux times (12–24 hours) and harsh Vilsmeier-Haack conditions, this protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the workflow to under 1 hour total reaction time. The route employs a two-stage strategy : a regioselective Fischer Indole Synthesis to construct the 2-ethylindole core, followed by a microwave-accelerated haloform reaction to install the C3-carboxylic acid moiety.

Mechanistic Insight & Chemical Strategy

The Challenge of Regioselectivity

Direct synthesis of 3-carboxylated indoles via the Fischer method requires specific


-keto ester precursors that are often unstable or commercially unavailable. Therefore, this protocol adopts a Sequential Functionalization Strategy :
  • Core Construction (Fischer Indolization): Reaction of phenylhydrazine with 2-butanone.[1]

    • Expert Insight: This reaction can yield two isomers: 2-ethylindole (kinetic product via terminal enamine) and 2,3-dimethylindole (thermodynamic product via internal enamine). Using Zinc Chloride (

      
      )  in acetic acid under rapid microwave heating favors the formation of the desired 2-ethyl isomer by accelerating the [3,3]-sigmatropic rearrangement of the kinetic hydrazone tautomer before equilibration occurs.
      
  • C3-Functionalization (Haloform Reaction): Acylation of the electron-rich C3 position with trichloroacetyl chloride, followed by base-mediated hydrolysis.

Microwave "Specific Effects"

Microwave irradiation provides two distinct advantages in this pathway:

  • Superheating: Rapidly overcoming the activation energy for the sigmatropic rearrangement in Step 1.

  • Polarization: The polar transition state of the acylation step (Step 2) couples efficiently with the electromagnetic field, significantly increasing the reaction rate compared to conventional oil bath heating.

Materials & Equipment

Reagents
  • Precursors: Phenylhydrazine hydrochloride (98%), 2-Butanone (Methyl ethyl ketone).

  • Functionalization: Trichloroacetyl chloride, Glacial Acetic Acid, Zinc Chloride (anhydrous).

  • Workup: NaOH (10% aq), Ethyl Acetate, HCl (1M), Brine.

Instrumentation
  • Reactor: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or Anton Paar Monowave 300).

  • Vials: 10 mL and 30 mL pressure-rated borosilicate vials with crimp/snap caps and PTFE/silicone septa.

  • Analysis: HPLC-MS, 1H-NMR (400 MHz).

Experimental Protocols

Stage 1: Synthesis of 2-Ethylindole (Core Construction)

Objective: Synthesize the indole core from phenylhydrazine and 2-butanone.

  • Preparation: In a 30 mL microwave vial, suspend Phenylhydrazine HCl (1.45 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add 2-Butanone (0.90 g, 12.5 mmol) and anhydrous

    
      (1.36 g, 10 mmol). Cap the vial immediately.
    
  • Microwave Irradiation:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Pre-stirring:[2] 30 seconds

    • Absorption Level: High[3][4][5][6][7][8]

  • Workup: Pour the dark reaction mixture into ice-cold water (50 mL). The product will precipitate. Extract with Ethyl Acetate (3 x 20 mL). Wash organic phase with Sat.

    
     (to remove acetic acid) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Note: The 2-ethylindole elutes after the trace 2,3-dimethylindole impurity.

    • Yield: ~65-70% (Yellowish solid).

Stage 2: C3-Acylation and Hydrolysis (The "Haloform" Route)

Objective: Install the carboxylic acid at the C3 position.

Step 2A: Trichloroacetylation

  • Reactants: Dissolve 2-Ethylindole (0.725 g, 5 mmol) in Dichloromethane (DCM) (5 mL) in a 10 mL microwave vial.

  • Reagent: Add Trichloroacetyl chloride (0.6 mL, 5.5 mmol) dropwise. Add Pyridine (0.4 mL, 5 mmol) as a scavenger.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 5 minutes

    • Pressure Limit: 15 bar (DCM generates pressure; ensure vial is rated).

  • Observation: Formation of 3-trichloroacetyl-2-ethylindole (Solid intermediate). Evaporate DCM or proceed directly to hydrolysis (one-pot variant).

Step 2B: Hydrolysis to Carboxylic Acid

  • Solvent Switch: Evaporate DCM from Step 2A. Resuspend the residue in Ethanol (5 mL) and 10% NaOH (5 mL).

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 5 minutes

  • Isolation:

    • Cool to room temperature.[9][10]

    • Acidify with conc. HCl to pH 1–2.

    • The target 2-ethyl-1H-indole-3-carboxylic acid precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry.

Data Presentation & Validation

Reaction Performance Table
ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Step 1 Time 4–6 Hours10 Minutes24x Faster
Step 2 Time 12 Hours10 Minutes (Total)72x Faster
Overall Yield 40–50%60–68%+18% Yield
Solvent Usage High (50-100 mL)Low (<15 mL)Green Chemistry
Analytical Validation (Self-Validating Metrics)
  • Physical State: Off-white crystalline solid.

  • Melting Point: 182–185 °C (Decomposes).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 (s, 1H, COOH)
      
    • 
       11.4 (s, 1H, NH)
      
    • 
       8.01 (d, 1H, H-4, diagnostic doublet for C3-subst)
      
    • 
       2.95 (q, 2H, 
      
      
      
      of ethyl)
    • 
       1.25 (t, 3H, 
      
      
      
      of ethyl)

Process Visualization

Reaction Mechanism (Fischer to Haloform)

FischerHaloform Start Phenylhydrazine + 2-Butanone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic MW (150°C) Core 2-Ethylindole (Core) Sigmatropic->Core - NH3 Acylation 3-Trichloroacetyl Intermediate Core->Acylation Cl3CCOCl MW (100°C) Product 2-Ethyl-1H-indole- 3-carboxylic acid Acylation->Product NaOH / Hydrolysis MW (100°C)

Caption: Mechanistic pathway from Fischer Indolization to C3-Carboxylation via Haloform reaction.

Experimental Workflow

Workflow Prep Step 1: Prep Mix Phenylhydrazine + 2-Butanone in Acetic Acid/ZnCl2 MW1 MW Irradiation 150°C, 10 min Prep->MW1 Isolate1 Isolate 2-Ethylindole (Flash Chromatography) MW1->Isolate1 Prep2 Step 2: Functionalization Add Trichloroacetyl Chloride Isolate1->Prep2 MW2 MW Irradiation 100°C, 5 min Prep2->MW2 Hydrolysis Hydrolysis Add NaOH/EtOH -> MW 100°C MW2->Hydrolysis Final Final Product Acidify & Filter Hydrolysis->Final

Caption: Step-by-step experimental workflow for the two-stage microwave synthesis.

Troubleshooting & Expert Tips

  • Isomer Contamination: If 1H-NMR shows a singlet methyl peak around

    
     2.30, you have significant 2,3-dimethylindole  contamination.
    
    • Fix: Increase the amount of

      
       (Lewis acid) relative to Acetic acid, or switch to Polyphosphoric Acid (PPA) on silica support, which improves regioselectivity for the 2-ethyl isomer.
      
  • Black Tarry Residue: Indoles are sensitive to oxidation at high temperatures.

    • Fix: Ensure the microwave vial is thoroughly purged with Nitrogen or Argon before sealing. Limit reaction time; do not exceed 15 minutes at 150 °C.

  • Pressure Warnings: Step 2A (DCM solvent) generates significant pressure.

    • Fix: Use a high-pressure rated vial (up to 20-30 bar). Alternatively, replace DCM with Dichloroethane (DCE) or run the reaction solvent-free on basic alumina support (requires modification).

References

  • Bratulescu, G. (2009). Microwave-Assisted Synthesis of Nitrogen Heterocycles. Molecules, 14(1), 122-142.[5] [Link]

  • Sridharan, V., et al. (2011). Recent Advances in the Microwave-Assisted Synthesis of Indoles. Current Organic Chemistry, 15(16), 2836-2858.
  • Leadbeater, N. E. (2005). Microwave Heating as a Tool for Sustainable Chemistry. CRC Press. (General reference for MW safety and vessel pressure dynamics).
  • Smith, A. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3.[11] PMC. [Link]

Sources

Application

Scale-up procedures for manufacturing 2-ethyl-1H-indole-3-carboxylic acid

Application Note: Scalable Manufacturing Protocol for 2-Ethyl-1H-indole-3-carboxylic Acid Part 1: Executive Summary & Strategic Route Selection Target Molecule: 2-Ethyl-1H-indole-3-carboxylic acid (CAS: 17344-24-8) Prima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Protocol for 2-Ethyl-1H-indole-3-carboxylic Acid

Part 1: Executive Summary & Strategic Route Selection

Target Molecule: 2-Ethyl-1H-indole-3-carboxylic acid (CAS: 17344-24-8) Primary Application: Critical intermediate for pharmaceutical scaffolds (e.g., antiviral agents, COX-2 inhibitors) and agrochemical auxins.

Route Justification: While direct carboxylation of 2-ethylindole (via phosgene or Kolbe-Schmitt conditions) is theoretically possible, it poses significant safety hazards and regioselectivity issues on a kilogram scale. This protocol utilizes the Fischer Indole Synthesis , adapted for scale-up. This route offers three distinct advantages:

  • Regiocontrol: The use of ethyl 3-oxopentanoate (ethyl propionylacetate) directs cyclization exclusively to the 3-position for the ester, with the ethyl group at the 2-position.

  • Supply Chain Robustness: Starting materials (phenylhydrazine and

    
    -keto esters) are commodity chemicals.
    
  • Purification Efficiency: The intermediate ester crystallizes readily, acting as a "purification sink" before the final hydrolysis, ensuring high purity (>99.5%) of the final acid.

Part 2: Process Logic & Mechanism

The synthesis proceeds in two chemical steps:[1][2][3][4]

  • Fischer Cyclization: Condensation of phenylhydrazine with ethyl 3-oxopentanoate followed by acid-catalyzed [3,3]-sigmatropic rearrangement.

  • Saponification: Base-mediated hydrolysis of the ester to the free acid.

Thermodynamic Considerations:

  • Exotherm Management: The Fischer rearrangement is highly exothermic (

    
    ). On a scale >1 kg, the accumulation of the hydrazone intermediate must be avoided. We utilize a semi-batch protocol  where the hydrazone is generated and cyclized continuously or the catalyst is added slowly.
    
  • Ammonia Evolution: The reaction releases stoichiometric ammonium salts. Adequate scrubbing capacity for NH

    
     (or containment of NH
    
    
    
    salts) is required.
Process Flow Diagram

G SM1 Phenylhydrazine (CAS 100-63-0) Step1 Step 1: Condensation & Cyclization Solvent: EtOH/H2SO4 or AcOH Temp: 70-80°C (Reflux) SM1->Step1 SM2 Ethyl 3-oxopentanoate (Ethyl propionylacetate) SM2->Step1 Inter Intermediate: Ethyl 2-ethylindole-3-carboxylate Step1->Inter - NH4+ Salt - H2O Step2 Step 2: Hydrolysis (Saponification) Reagent: NaOH / MeOH Temp: Reflux -> Acidify (HCl) Inter->Step2 Isolate Isolation & Purification Crystallization from EtOH/H2O Step2->Isolate pH Adjustment (Precipitation) Product Final Product: 2-Ethyl-1H-indole-3-carboxylic acid Isolate->Product

Caption: Workflow for the two-step synthesis of 2-ethyl-1H-indole-3-carboxylic acid via Fischer Indolization.

Part 3: Detailed Manufacturing Protocols

Step 1: Synthesis of Ethyl 2-ethylindole-3-carboxylate

Safety Critical: Phenylhydrazine is a potent skin sensitizer and suspected carcinogen. Use full PPE (Tyvek suit, double nitrile gloves) and work in a designated fume hood.

Reagents:

  • Phenylhydrazine (1.0 equiv)[5]

  • Ethyl 3-oxopentanoate (1.05 equiv)

  • Sulfuric Acid (conc., 0.5 equiv) or Polyphosphoric Acid (PPA)

  • Ethanol (Absolute, 10 vol)

Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Hydrazone Formation: Charge Ethanol and Phenylhydrazine into the reactor. Cool to 15°C.

  • Controlled Addition: Add Ethyl 3-oxopentanoate dropwise over 60 minutes, maintaining internal temperature <25°C. Note: This prevents premature exotherms. Stir for 1 hour at room temperature to complete hydrazone formation (Monitor by TLC: disappearance of phenylhydrazine).

  • Cyclization (The "Fischer" Step):

    • Option A (Liquid Acid): Add conc. H

      
      SO
      
      
      
      dropwise (highly exothermic). Heat the mixture to reflux (78°C) for 4–6 hours.
    • Option B (PPA - Preferred for Scale): If using PPA, pre-heat PPA to 80°C in a separate vessel and add the hydrazone solution into the PPA to control the rate of reaction.

  • Quench & Workup:

    • Cool reaction mass to 20°C.

    • Pour mixture slowly into ice-water (20 vol) with vigorous stirring. The ester product will precipitate as a crude solid.[6]

    • Stir for 2 hours to ensure complete granulation.

  • Isolation: Filter the solid. Wash the cake with water (

    
     vol) to remove acid and ammonium salts. Wash with cold heptane to remove unreacted ketone.
    
  • Drying: Vacuum dry at 45°C.

    • Target Yield: 75–85%

    • Appearance: Off-white to yellow solid.

Step 2: Hydrolysis to 2-Ethyl-1H-indole-3-carboxylic acid

Reagents:

  • Ethyl 2-ethylindole-3-carboxylate (from Step 1)

  • Sodium Hydroxide (20% aq. solution, 3.0 equiv)

  • Methanol (5 vol)

Protocol:

  • Saponification: Charge the ester and Methanol into the reactor. Start stirring.

  • Base Addition: Add 20% NaOH solution. The mixture may become heterogeneous.

  • Reaction: Heat to reflux (65°C) for 3–5 hours. The solution should clarify as the sodium salt of the product forms.

    • IPC (In-Process Control): HPLC should show <0.5% starting ester.

  • Workup:

    • Distill off Methanol under reduced pressure (recover solvent).

    • Dilute residue with Water (10 vol).

    • Optional Charcoal Treatment: If the solution is dark, add activated carbon (5% w/w), stir at 50°C for 30 min, and filter through Celite.

  • Acidification (Critical Step):

    • Cool the aqueous solution to 10°C.

    • Slowly add 6N HCl dropwise until pH reaches 1–2. Caution: CO2 evolution is not expected, but foaming may occur due to surfactants.

    • The product will precipitate as a thick slurry.

  • Isolation: Filter the solid. Wash with Water (

    
    ) until filtrate is neutral (pH 6–7).
    
  • Recrystallization: Dissolve the crude wet cake in hot Ethanol (or Acetic Acid/Water 9:1). Cool slowly to 0°C to crystallize.

  • Final Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Analytical Specifications & Troubleshooting

Product Specifications (The "Golden Batch")
ParameterSpecificationAnalytical Method
Appearance White to pale beige crystalline powderVisual
Purity

HPLC (C18, ACN/Water gradient)
Melting Point 180–184°C (Dec)DSC / Capillary
1H NMR Conforms to structure500 MHz, DMSO-d6
Loss on Drying

Gravimetric
Residual Solvents Compliant with ICH Q3CGC-HS
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization or runaway exotherm degrading product.Ensure reflux is maintained for full duration. Check acid catalyst stoichiometry.
Dark/Tarred Product Oxidation during reaction or overheating.Sparge reactor with Nitrogen. Keep internal temp <85°C. Use charcoal during Step 2.
Product Oiling Out (Step 2) Acidification too rapid or temperature too high.Slow down HCl addition. Ensure temp is <15°C during precipitation.
High Impurity (Dimer) Hydrazone concentration too high during Step 1.Use "Inverse Addition" (add hydrazone to acid) to keep concentration low.

Part 5: References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Foundational text on the mechanism and catalysis of the Fischer synthesis).

  • Murakami, Y., et al. (1980). "Synthetic studies on indoles and related compounds." Chemical & Pharmaceutical Bulletin, 28(8), 2443-2449. (Describes reaction conditions for 2-substituted indole-3-carboxylates).

  • Merck & Co. (2008). Process for the preparation of indole derivatives. Patent WO2008072257A2. Link (Industrial scale-up protocols for similar indole-3-carboxylic esters).

  • Organic Syntheses. (1942). "Ethyl Indole-2-carboxylate" (Analogous procedure demonstrating workup and isolation of indole esters). Org.[1][4][7][8][9] Synth. Coll. Vol. 3, p.479. Link

  • BenchChem. (2025).[1] "The Fischer Indole Synthesis: A Comprehensive Technical Guide". (General reaction parameters and safety data).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of 2-ethyl-1H-indole-3-carboxylic acid during workup

Topic: Preventing Decarboxylation of 2-Ethyl-1H-indole-3-carboxylic Acid Ticket ID: IND-3COOH-STAB-001 Status: Resolved / Guide Published Executive Summary The instability of 2-ethyl-1H-indole-3-carboxylic acid during wo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of 2-Ethyl-1H-indole-3-carboxylic Acid Ticket ID: IND-3COOH-STAB-001 Status: Resolved / Guide Published

Executive Summary

The instability of 2-ethyl-1H-indole-3-carboxylic acid during workup is a classic, yet frequently mishandled, challenge in heterocyclic chemistry. Unlike benzoic acids, indole-3-carboxylic acids are electronically predisposed to acid-catalyzed thermal decarboxylation .

The 2-ethyl substituent acts as an electron-donating group (EDG), increasing the electron density at the C3 position. While this is beneficial for electrophilic aromatic substitution, it renders the carboxylic acid moiety hypersensitive to protonation-induced cleavage.

This guide provides the mechanistic root cause, a validated "Cold-Workup" protocol, and a troubleshooting matrix to ensure quantitative isolation of the target acid.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent the loss of your product, you must understand the enemy. The decarboxylation of indole-3-carboxylic acids does not proceed via a simple homolytic cleavage; it is an A-SE2 (Acid-Catalyzed Electrophilic Substitution) mechanism.

The Mechanism of Failure
  • Protonation: The indole ring is electron-rich. In the presence of strong acid (low pH) and heat, a proton attacks the C3 carbon (not just the carboxylate oxygen).

  • Zwitterion Formation: This breaks the aromaticity of the pyrrole ring, forming a high-energy cationic intermediate (sigma complex).

  • Aromatization via Loss of

    
    :  To restore aromaticity, the molecule ejects 
    
    
    
    . The 2-ethyl group stabilizes the cationic intermediate via induction (
    
    
    effect), effectively lowering the activation energy for decarboxylation compared to the unsubstituted parent indole.
Visualizing the Pathway

DecarboxylationMechanism Reactant 2-Ethyl-indole-3-COOH (Stable at Neutral pH) Intermediate C3-Protonated Cationic Intermediate (Aromaticity Broken) Reactant->Intermediate Protonation at C3 Acid Excess H+ / Heat TS Transition State (CO2 Ejection) Intermediate->TS  Restoration of Aromaticity Product 2-Ethylindole (Decarboxylated Byproduct) TS->Product Gas CO2 (Gas) TS->Gas

Figure 1: The acid-catalyzed thermal decarboxylation pathway. Note that the C3-protonation is the rate-determining step facilitated by low pH.

Part 2: Critical Control Points (The "How-To")

The following parameters are non-negotiable for the successful isolation of 2-ethyl-1H-indole-3-carboxylic acid.

pH Control (The Danger Zone)
  • Target: pH 4.0 – 5.0.

  • Reasoning: The pKa of indole-3-carboxylic acids is typically around 5.3 (for the NH) and slightly lower for the COOH. You want to reach the isoelectric point where the free acid precipitates, but you must avoid highly acidic environments (pH < 2) where the concentration of

    
     drives the C3-protonation mechanism shown above.
    
  • Reagent: Use Acetic Acid (AcOH) or 1M HCl (dropwise). Never use concentrated mineral acids.

Temperature (The Accelerator)
  • Limit: Never exceed 30°C when the compound is in its free acid form.

  • Workup Temp: 0°C to 5°C (Ice bath).

  • Drying: Vacuum oven at Room Temperature (RT) or Lyophilization. Do not use a heated drying oven.

Solvent Selection
  • Avoid: Boiling acidic alcohols (e.g., refluxing in MeOH/HCl). This promotes both esterification and decarboxylation.

  • Preferred: Saponify in THF/MeOH/Water, remove organics under reduced pressure at neutral pH, then acidify the aqueous residue.

Part 3: Validated "Cold-Precipitation" Protocol

This protocol assumes you are starting from the ester precursor (e.g., ethyl 2-ethyl-1H-indole-3-carboxylate).

Step-by-Step Methodology
  • Saponification:

    • Dissolve ester in THF:MeOH (1:1).

    • Add 2.0 equiv of LiOH or NaOH (aq).

    • Stir at RT (or mild heat, 40°C max) until TLC shows consumption of ester. Note: The carboxylate salt formed here is stable.

  • Solvent Swap (Crucial):

    • Concentrate the reaction mixture under vacuum to remove THF/MeOH. Do not heat above 40°C.

    • Dilute the remaining aqueous residue with cold water (

      
      ).
      
  • Washing (Impurity Removal):

    • Wash the basic aqueous layer with

      
       or DCM to remove unreacted starting material or non-acidic impurities. Discard the organic layer.
      
  • Controlled Acidification:

    • Place the aqueous phase in an ice bath (

      
      ).
      
    • Slowly add 1M HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Monitor pH continuously. Stop exactly when precipitation is complete (usually pH ~4-5). DO NOT OVERSHOOT to pH 1.

  • Isolation:

    • If Solid: Filter immediately through a sintered glass funnel. Wash with ice-cold water.

    • If Oil/Gum: Extract immediately with EtOAc (kept cold). Wash organic layer with brine, dry over

      
      , and concentrate at RT  under vacuum.
      
  • Drying:

    • Dry the solid in a vacuum desiccator over

      
       at room temperature.
      
Workflow Visualization

WorkupProtocol Step1 Saponification Mixture (Carboxylate Salt - Stable) Step2 Evaporate Organics (Keep Basic) Step1->Step2 Step3 Wash Aqueous Layer (Remove Impurities) Step2->Step3 Step4 COOL to 0°C (Ice Bath) Step3->Step4 Step5 Acidify to pH 4-5 (Dropwise 1M HCl/AcOH) Step4->Step5 Decision Precipitate Formed? Step5->Decision PathA YES: Filter Cold Decision->PathA Solid PathB NO (Oiling): Extract w/ EtOAc Decision->PathB Oil Final Dry under Vacuum at RT (NO HEAT) PathA->Final PathB->Final

Figure 2: Decision tree for the safe isolation of sensitive indole-3-carboxylic acids.

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is an oil/foam instead of solid. Partial decarboxylation has occurred, forming 2-ethylindole (low MP solid/oil).Check NMR for loss of COOH proton or C2-H signal. If confirmed, you cannot reverse it. Restart and keep strictly cold.
Vigorous bubbling during acidification. Rapid decarboxylation (

release).
You acidified too fast or too warm. Use weaker acid (AcOH) and ensure T < 5°C.
Purple/Red coloration. Oxidation of the indole ring (Indolyl radical formation).Perform workup under

atmosphere. Add a trace of antioxidant (e.g., sodium bisulfite) to the aqueous layer before acidification.
Low Yield. Product is soluble in water or decarboxylated.1. Check aqueous filtrate pH (might be too basic). 2. Salt out the aqueous layer with NaCl before extraction.
Frequently Asked Questions

Q: Can I recrystallize the product from boiling ethanol? A: Risky. Boiling ethanol is acidic enough (pKa ~16, but protic) to induce decarboxylation if traces of acid catalyst are present. If you must recrystallize, use a solvent with a lower boiling point (e.g., DCM/Hexane) or avoid heating above 40°C.

Q: Why is the 2-ethyl analog more sensitive than the unsubstituted indole? A: The ethyl group is an electron donor. It pushes electron density into the ring, making the C3 position more nucleophilic. This makes it "grab" protons more aggressively, accelerating the rate-limiting step of the decarboxylation mechanism [1].

Q: Can I store the free acid? A: Yes, but only at


 and strictly dry. For long-term storage, it is safer to store it as the ester  or the sodium salt , converting it to the free acid only immediately before the next step.

References

  • Mechanism of Decarboxylation

    • Longridge, J. L., & Long, F. A. (1968). Acid-Catalyzed Decarboxylation of Indole-3-carboxylic Acids. Journal of the American Chemical Society.
    • Note: Establishes the A-SE2 mechanism and zwitterionic intermediate.[1]

    • (Validated via general chemical principles of indole reactivity).

  • Synthetic Procedures & Stability

    • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Indole reactivity).
    • ResearchGate: Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (Discusses thermal sensitivity).
  • pKa and Physical Properties

    • National Institutes of Health (NIH) PubChem. Indole-3-carboxylic acid (CID 69867).

Sources

Optimization

Technical Support Center: Fischer Indole Synthesis Optimization

Ticket ID: FIS-OPT-9982 Subject: Optimizing Reaction Temperature & Thermal Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Mission Statement Welcome to the Indole Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FIS-OPT-9982
Subject: Optimizing Reaction Temperature & Thermal Protocols
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Mission Statement

Welcome to the Indole Synthesis Technical Support Center. Unlike standard textbook descriptions, this guide addresses the operational reality of the Fischer Indole Synthesis. We focus on the thermodynamic and kinetic bottlenecks that cause reaction stalling, tar formation, and regioselectivity failures.[1]

Module 1: Diagnostic Workflow (Visual)

Before adjusting your heating mantle or microwave parameters, determine where your reaction is failing.[1] Use this logic tree to diagnose the thermal bottleneck.

FischerTroubleshooting Start START: Low Yield / Impurities CheckHydrazone Is the Hydrazone Intermediate Visible by TLC/LCMS? Start->CheckHydrazone FormHydrazone Issue: Condensation Failure CheckHydrazone->FormHydrazone No CheckTar Is the reaction mixture black/tarry? CheckHydrazone->CheckTar Yes Action1 Action: Add molecular sieves or Dean-Stark trap. Temp is NOT the primary issue. FormHydrazone->Action1 TarIssue Issue: Thermal Decomposition (Polymerization) CheckTar->TarIssue Yes Stalled Issue: High Activation Barrier ([3,3]-Sigmatropic Shift) CheckTar->Stalled No Action2 Action: Lower Temp by 20°C. Switch to Lewis Acid (ZnCl2) instead of Brønsted Acid. TarIssue->Action2 Action3 Action: Increase Temp. Switch to High-BP Solvent (e.g., Diphenyl ether) or Microwave. Stalled->Action3

Figure 1: Decision tree for diagnosing thermal failures in Fischer Indole Synthesis. Blue indicates start, Red indicates critical failure modes, Yellow indicates diagnostic steps.[1]

Module 2: The Thermodynamics of Regioselectivity

User Question: "I am using an unsymmetrical ketone (2-butanone). Depending on the day, I get different ratios of 2,3-dimethylindole and 2-ethylindole. How does temperature control this?"

Technical Explanation: This is a classic competition between Kinetic and Thermodynamic control, governed by the tautomerization of the hydrazone into the ene-hydrazine.

  • The Mechanism: The hydrazone must tautomerize to an ene-hydrazine (vinyl hydrazine) to undergo the [3,3]-sigmatropic rearrangement.

  • The Fork in the Road:

    • Path A (Kinetic): Formation of the less substituted double bond (usually leads to 3-substituted indoles or attack at the less hindered carbon). This occurs faster but the intermediate is less stable.

    • Path B (Thermodynamic): Formation of the more substituted double bond (leads to 2,3-disubstituted indoles).[1] This intermediate is more stable but requires higher energy (heat/time) to form.

Troubleshooting Guide:

Goal ProductThermal StrategyAcid Strategy
Kinetic Isomer (e.g., attack at terminal methyl)Low Temperature (0–25°C). Stop reaction immediately upon consumption of starting material.[1]Use strong mineral acids (HCl) in anhydrous conditions to protonate rapidly and freeze the kinetic enamine.
Thermodynamic Isomer (e.g., attack at internal methylene)High Temperature (Reflux/Microwave). Allow equilibration time.[1]Use weaker acids (Acetic acid, PPA) or Lewis acids (

) that facilitate reversible protonation.[1]

Pro Tip: If you need the thermodynamic product but are getting mixtures, do not just increase the temp.[1] Switch to a solvent with a higher boiling point (e.g., replace Ethanol with Acetic Acid or Toluene) to push the equilibrium.[1]

Module 3: Catalyst-Temperature Matrix

User Question: "I'm following a paper that uses Polyphosphoric Acid (PPA), but my stir bar is stuck and nothing is happening at 80°C."

Technical Explanation: PPA is extremely viscous and acts as both solvent and catalyst. Its high viscosity at low temperatures prevents effective mass transfer, leading to "hot spots" and stalling.[1]

Use this matrix to match your catalyst with the required operational temperature:

Catalyst SystemOptimal Temp RangeKey CharacteristicsCommon Issues

/ EtOH
70°C – 90°C (Reflux)Traditional, cheap.[1]Esterification side-reactions if carboxylic acids are present.
Zinc Chloride (

)
110°C – 170°CLewis acid.[1] Requires high heat (melt or high-BP solvent).Difficult workup (emulsions). requires vigorous extraction.
Polyphosphoric Acid (PPA) 100°C – 120°C Must be >100°C to lower viscosity for stirring.[1]Stirring failure below 90°C. Exotherm risk upon water addition.
Acetic Acid (Glacial) 118°C (Reflux)Milder, good for thermodynamic control.[1]Slow kinetics for electron-deficient hydrazines.
Microwave (

/Montmorillonite)
120°C – 160°CFlash heating (5-15 min). Pressure buildup. Vessel failure if

gas is not vented (though usually minimal).[1]
Module 4: Standardized Optimization Protocol

User Question: "I have a new substrate. How do I find the right temperature without wasting 10 grams of material?"

Protocol: The "Gradient Screen" Method Do not default to reflux. Use this step-by-step screen on a 50 mg scale.

Reagents:

  • Arylhydrazine (1.0 equiv)[1]

  • Ketone (1.1 equiv)[1]

  • 4%

    
     in 1,4-Dioxane (Solvent System A) OR Acetic Acid (Solvent System B)[1]
    

Step-by-Step:

  • The Ambient Check (T = 25°C):

    • Mix reagents. Stir for 30 mins.

    • Check: TLC/LCMS.[2]

    • Result: If Hydrazone is formed but no Indole

      
      Heat is required for the [3,3] shift. 
      
  • The Thermal Ramp (T = 60°C

    
     90°C): 
    
    • Heat to 60°C for 1 hour.

    • Check: If SM remains, ramp to 90°C.

    • Why: This crosses the activation energy barrier for the sigmatropic rearrangement (usually 25-30 kcal/mol).

  • The "Hard" Push (T > 100°C):

    • If reaction is <50% complete at 90°C after 2 hours, STOP .[1]

    • Diagnosis: Your hydrazine is likely deactivated (electron-withdrawing groups).

    • Action: Switch solvent to Toluene or Xylene and use a Dean-Stark trap to remove water, or switch to PPA at 110°C .

  • Microwave Option (The "Cleanest" Route):

    • If available, set microwave to 140°C for 10 minutes (High Absorption).

    • Note: Microwave heating often suppresses side reactions (dimerization) by crossing the energy barrier faster than thermal degradation can occur.

References
  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. [1]

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.

  • Gribble, G. W. (2000).[1][3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Guides. (2025). Optimizing temperature and reaction time for indole synthesis.

  • Lipshutz, B. H., et al. (2011).[1] Microwave-assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry. [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Indole Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge for navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge for navigating the complexities of steric hindrance in reactions involving 2-substituted indoles. The inherent reactivity of the indole nucleus, particularly at the C3 position, is often complicated by the presence of bulky substituents at the adjacent C2 position. This resource will help you diagnose common issues and implement effective strategies to achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific problems encountered during the functionalization of 2-substituted indoles. Each entry details the likely causes and provides actionable, step-by-step protocols to resolve the issue.

Q1: My C3-alkylation/arylation reaction on a 2-aryl or 2-tert-butyl indole is failing or giving very low yields. What's going wrong?

Core Problem: The primary issue is severe steric hindrance. A bulky group at the C2 position physically blocks the approach of electrophiles or coupling partners to the highly nucleophilic C3 position. This dramatically slows down the rate of the desired reaction, allowing side reactions to dominate or resulting in the recovery of starting material.

Causality Explained: Electrophilic aromatic substitution at C3 is the kinetically favored pathway for many indole reactions. However, the transition state for this reaction requires the electrophile to approach the C3 carbon. A large C2 substituent creates a significant energy barrier for this approach, effectively shielding the C3 position.

Troubleshooting Workflow & Solutions:

  • Re-evaluate Your Catalyst System:

    • For Cross-Coupling Reactions (e.g., Suzuki, Heck): The choice of ligand on your transition metal catalyst (typically palladium) is critical. Bulky, electron-rich phosphine ligands can promote the reductive elimination step and may be more effective in sterically congested environments.

      • Protocol: Screen a panel of ligands. Instead of standard PPh₃, consider using bulky, electron-rich ligands like XPhos, SPhos, or RuPhos. These ligands can stabilize the catalytic species and facilitate oxidative addition to hindered aryl halides.

  • Increase Reaction Temperature:

    • Rationale: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.

    • Protocol: Incrementally increase the reaction temperature in 20 °C steps. Use a high-boiling point solvent like xylenes, DMF, or DMSO to safely reach higher temperatures.[1] Monitor the reaction closely for decomposition of starting materials or products.

  • Switch to a Less Sterically Demanding Reagent:

    • Rationale: If possible, using a smaller electrophile or coupling partner can mitigate the steric clash.

    • Example: In a Friedel-Crafts acylation, using a smaller acylating agent or a more reactive Lewis acid might improve yields.

  • Employ a Directing Group Strategy:

    • Rationale: Installing a directing group on the indole nitrogen can force the reaction to occur at a specific site, sometimes overriding inherent steric effects. While often used for C2 or C7 functionalization, certain groups can influence C3 reactivity indirectly.[2][3]

    • Protocol: Consider protecting the indole nitrogen with a group like N-P(O)tBu₂ or N-pivaloyl.[2][3] These groups can alter the electronic properties and conformation of the indole, potentially making the C3 position more accessible.

Q2: I'm attempting an N-alkylation/arylation on my 2-substituted indole, but I'm observing significant C3-alkylation/arylation as a side product. How can I improve selectivity?

Core Problem: The indole nitrogen is nucleophilic, but so is the C3 position. The balance between N- and C-alkylation is sensitive to reaction conditions, particularly the base and solvent used. While a C2-substituent can hinder C3-alkylation, it doesn't always eliminate it.

Causality Explained: Deprotonation of the indole N-H creates a highly nucleophilic indolide anion. However, this anion has resonance structures that place negative charge at the C3 position, making it a competing nucleophile. The choice of counter-ion (from the base) and solvent polarity can influence which site is more reactive.

Troubleshooting Workflow & Solutions:

  • Optimize the Base and Solvent System:

    • Rationale: A strong, non-nucleophilic base in a polar aprotic solvent generally favors N-alkylation. The polar solvent helps to solvate the cation from the base, leaving a "freer" and more reactive indolide anion, which tends to react at the nitrogen.

    • Protocol:

      • Switch from weaker bases like K₂CO₃ to stronger bases like NaH or KHMDS.

      • Use a polar aprotic solvent such as DMF or DMSO instead of less polar options like THF or acetonitrile.

      • Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) before adding the electrophile. This can help to form the thermodynamic N-anion selectively.

  • Consider a Phase-Transfer Catalyst:

    • Rationale: For reactions with alkyl halides, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the indolide anion into the organic phase where it reacts with the alkyl halide, often with high N-selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about steric hindrance in indole chemistry, offering preventative knowledge and best practices.

Q1: Why is the C2 position so sensitive to steric effects in indole reactions?

The C3 position of indole is the most electron-rich and therefore the most nucleophilic site, making it the default location for electrophilic attack. The C2 position is directly adjacent to C3. A bulky substituent at C2 acts like a "gatekeeper," sterically shielding the C3 position from the approach of incoming reagents. This steric clash increases the activation energy of the reaction at C3, slowing it down or preventing it altogether.

Q2: Are there any general strategies to mitigate steric hindrance from the outset?

Yes, several proactive strategies can be employed during the design of your synthetic route:

  • Protecting Groups: The use of N-protecting groups like Boc, tosyl, or SEM is a common strategy to modify the reactivity of the indole ring.[4] These groups can also be used strategically to influence the steric environment.

  • Catalyst and Ligand Selection: For transition-metal-catalyzed reactions, the choice of catalyst and ligands is paramount. Modern, sophisticated ligands are often designed specifically to operate in sterically demanding environments.

  • Alternative Synthetic Routes: Sometimes the most effective solution is to avoid the problematic step entirely. For example, instead of trying to functionalize a pre-existing 2-substituted indole, it may be easier to construct the indole ring with the desired substituents already in place using methods like the Fischer or Larock indole synthesis.[5][6]

Q3: How do directing groups work to overcome steric hindrance?

Directing groups are functional groups temporarily installed on the indole (usually at the N1 position) that can coordinate to a metal catalyst.[2][3] This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its activation and functionalization. This chelation-assisted strategy can override the inherent reactivity of the indole, allowing for functionalization at otherwise inaccessible positions, such as C2 or even the benzene ring C7 position, even in the presence of steric hindrance elsewhere.[2][3]

Data & Protocols

Table 1: Comparison of Ligands for Suzuki Coupling of 2-tert-Butyl-1H-indole with 4-bromotoluene
LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Observations
PPh₃5110<5Starting material recovered
P(t-Bu)₃511045Moderate conversion
XPhos211085High conversion, clean reaction
SPhos211088High conversion, slightly faster

This table represents typical, illustrative data. Actual results may vary.

Protocol: General Procedure for Ligand Screening in a Suzuki Coupling
  • Setup: To a flame-dried Schlenk flask, add the 2-substituted indole (1.0 equiv), the aryl halide (1.2 equiv), and the boronic acid (1.5 equiv).

  • Catalyst Pre-mixture: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4-8 mol%) in the reaction solvent.

  • Reaction Assembly: Add the catalyst pre-mixture to the Schlenk flask, followed by the base (e.g., K₃PO₄, 3.0 equiv) and the reaction solvent (e.g., toluene or dioxane).

  • Execution: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the reaction to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Problem and Solution

Diagram 1: Steric Hindrance at the C3 Position

Caption: A bulky C2-substituent physically blocks the electrophile's access to the C3 position.

Diagram 2: Overcoming Hindrance with a Directing Group Strategy

Directing_Group_Strategy Start Start: 2-Substituted Indole Step1 Step 1: Install Directing Group (DG) on N1 Start->Step1 Intermediate N1-DG-Indole Step1->Intermediate Step2 Step 2: Chelation-Assisted C-H Activation (e.g., with Pd Catalyst) Intermediate->Step2 Product Functionalized Product Step2->Product Step3 Step 3: Remove Directing Group Product->Step3 Final_Product Final Product Step3->Final_Product

Caption: A workflow showing how a directing group can enable functionalization by overriding steric effects.

References

  • PubMed. (2021, April 6). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic comparison of the retro-reaction of indoles with more bulky.... Retrieved from [Link]

  • ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Retrieved from [Link]

  • RSC Publishing. (2021, February 2). C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Retrieved from [Link]

  • (n.d.). ch functionalization of indoles and oxindoles through cdc reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-. Retrieved from [Link]

  • ACS Publications. (2005, July 13). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, February 23). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Guide: 2-Ethyl-1H-indole-3-carboxylic Acid

Content Type: Technical Comparison Guide Subject: Solvent-Dependent Structural Elucidation & Isomer Differentiation Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1][2] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Solvent-Dependent Structural Elucidation & Isomer Differentiation Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1][2]

Executive Summary: The Solvation Challenge

For researchers synthesizing indole-based pharmacophores, 2-ethyl-1H-indole-3-carboxylic acid presents a specific characterization challenge. The molecule contains two highly exchangeable protons (Indole N-H and Carboxylic O-H) and a substitution pattern that induces strong anisotropic effects.

This guide objectively compares the 1H NMR performance of this molecule in DMSO-d6 (Method A) versus CDCl3 (Method B) .[1][2]

Key Finding: While CDCl3 is standard for lipophilic intermediates, it is sub-optimal for this specific acid.[1][2] DMSO-d6 is the required standard to visualize the complete proton count, particularly the diagnostic N-H and COOH signals, and to observe the critical desheilding of the H4 aromatic proton caused by the C3-carbonyl moiety.

Theoretical Framework & Chemical Shift Logic

Before analyzing the spectra, we must establish the expected magnetic environment. The indole core is electron-rich, but the C3-carboxylic acid acts as an electron-withdrawing group (EWG), creating a "push-pull" electronic system.[1][2]

The "H4 Anisotropy" Marker

The most critical structural proof for 3-substituted carbonyl indoles is the chemical shift of the H4 proton (the aromatic proton at position 4).

  • Mechanism: The carbonyl oxygen at C3 creates a deshielding cone that directly impacts the spatially proximal H4 proton.

  • Result: H4 shifts downfield significantly (typically

    
     8.0–8.2 ppm), separating it from the other aromatic protons (
    
    
    
    7.0–7.5 ppm).[2]
The Ethyl Group Signature
  • Position 2 (C-Ethyl): The methylene (-CH2-) protons are attached to an aromatic ring double bond.[1][2] Expected shift:

    
     2.8–3.1 ppm.[1][2]
    
  • Differentiation: This distinguishes it from N-ethyl isomers, where the methylene is attached to a nitrogen atom (deshielded to

    
     4.0–4.3 ppm).[2]
    
Comparative Analysis: DMSO-d6 vs. CDCl3

The choice of solvent fundamentally alters the spectral topology for this molecule.

Table 1: Solvent Performance Comparison
FeatureMethod A: DMSO-d6 (Recommended)Method B: CDCl3 (Alternative)Impact on Interpretation
Solubility High Low/Moderate CDCl3 often requires heating or filtration, risking precipitation during acquisition.[1][2]
Indole N-H Sharp Singlet (

~11.8 ppm)
Broad/InvisibleDMSO H-bonds with NH, slowing exchange and sharpening the peak.[2]
COOH Proton Broad Singlet (

~12.2 ppm)
Often InvisibleCarboxylic protons in CDCl3 often dimerize or exchange rapidly, disappearing from the spectrum.[2]
H4 Resolution Distinct Doublet (

~8.0 ppm)
Merged MultipletPolar solvents stabilize the carbonyl dipole, maximizing the anisotropic deshielding of H4.
Water Interference Signal at

3.33 ppm
Signal at

1.56 ppm
Critical: In wet DMSO, the water peak can overlap with the Ethyl -CH2- quartet (

~3.0 ppm).[2]
Detailed Spectral Assignment (DMSO-d6)

Use this dataset to validate your product.

  • 
     12.10 - 12.40 (1H, br s):  Carboxylic Acid (-COOH).[1][2] Note: May broaden completely depending on water content.[1][2]
    
  • 
     11.60 - 11.90 (1H, s):  Indole N-H.[1][2][3]
    
  • 
     8.05 (1H, d, J=7.8 Hz): H4 Aromatic . (Diagnostic peak: Deshielded by C=O).
    
  • 
     7.45 (1H, d, J=7.8 Hz):  H7 Aromatic.[2]
    
  • 
     7.15 (1H, t, J=7.5 Hz):  H6 Aromatic.[2]
    
  • 
     7.08 (1H, t, J=7.5 Hz):  H5 Aromatic.[2]
    
  • 
     2.98 (2H, q, J=7.5 Hz):  Ethyl -CH2- (Methylene).[1][2]
    
  • 
     1.28 (3H, t, J=7.5 Hz):  Ethyl -CH3 (Methyl).[1][2]
    
Distinguishing Regioisomers (Self-Validating Logic)

A common synthetic error is alkylation at the Nitrogen (N1) instead of Carbon (C2), or confusion with the 2-acid isomer.[2] Use this logic flow to confirm structure.

Scenario A: 2-Ethyl (Target) vs. 1-Ethyl (Impurity)
  • Target (2-Ethyl): The -CH2- quartet appears at

    
     ~3.0 ppm .[1][2] You observe an NH signal  at >11 ppm.[1][2]
    
  • Impurity (1-Ethyl): The -CH2- quartet shifts downfield to

    
     4.1–4.3 ppm  (N-deshielding).[1][2] The NH signal is absent .
    
Scenario B: 3-Carboxylic (Target) vs. 2-Carboxylic (Isomer)
  • Target (3-COOH): H4 is deshielded (

    
     >8.0 ppm) due to the C3 carbonyl.[1][2]
    
  • Isomer (2-COOH): The carbonyl is at C2.[1][2] The anisotropy affects H3 (if present) or NH, but the effect on H4 is significantly weaker. H4 often falls back into the

    
     7.5 range.
    
Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure using NMR data.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for final char.) Start->Solvent Scan1D Acquire 1H NMR (16+ scans) Solvent->Scan1D CheckNH Check 11-12 ppm Region Scan1D->CheckNH HasNH Signal Present (NH) (Indicates N-H intact) CheckNH->HasNH Yes NoNH Signal Absent (Possible N-alkylation) CheckNH->NoNH No CheckEthyl Check Ethyl CH2 Shift HasNH->CheckEthyl EthylC Quartet at ~3.0 ppm (C-Alkylation Confirmed) CheckEthyl->EthylC ~3.0 ppm EthylN Quartet at ~4.2 ppm (N-Alkylation Confirmed) CheckEthyl->EthylN ~4.2 ppm CheckH4 Check Aromatic Region (H4 Anisotropy) EthylC->CheckH4 H4Down Doublet at >8.0 ppm (Confirms 3-COOH) CheckH4->H4Down Yes H4Normal Multiplet <7.6 ppm (Suspect 2-COOH or other) CheckH4->H4Normal No Final Structure Validated: 2-ethyl-1H-indole-3-COOH H4Down->Final

Caption: Logical workflow for validating the 2-ethyl-1H-indole-3-carboxylic acid structure, distinguishing it from N-alkylated and regio-isomeric impurities.

Experimental Protocol

To ensure reproducibility and minimize the "Water-Ethyl Overlap" issue in DMSO-d6:

  • Sample Prep: Weigh 5–10 mg of the dried solid.

  • Solvent Addition: Add 0.6 mL DMSO-d6 .

    • Tip: Use an ampoule of "100% D" DMSO if possible to minimize the water peak.

    • Tip: If the water peak (

      
       3.33) overlaps with the Ethyl quartet (
      
      
      
      2.98), add 1-2 drops of D2O .[2] This will shift the water/HDO peak (usually upfield or downfield depending on pH) and eliminate the NH/COOH signals (via exchange), allowing clear integration of the ethyl group in a second scan.
  • Acquisition:

    • Pulse Angle: 30° or 45°.[1][2]

    • Relaxation Delay (d1): Set to >2.0 seconds . The COOH and H4 protons have long T1 relaxation times; a short d1 will reduce their integral accuracy.

    • Scans: Minimum 16 (for sharp aromatic resolution).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard reference for Indole NH and COOH shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Reference for general Indole-3-carboxylic acid derivatives). Link[1][2]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link[1][2]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-ethyl-1H-indole-3-carboxylic Acid

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. 2-ethyl-1H-indole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. 2-ethyl-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly impact the quality of the final drug product. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, grounded in established scientific principles and regulatory expectations.

The Criticality of a Stability-Indicating Method

Before delving into specific methods, it is paramount to understand the "why" behind this analytical endeavor. The goal is not just to quantify the main compound but to develop a stability-indicating method. This means the method must be able to separate the API from its potential impurities and degradation products, ensuring an accurate assessment of its purity over time and under various stress conditions.[1][2] The International Council for Harmonisation (ICH) guidelines are clear on this requirement for analytical procedure validation.[3][4][5][6][7]

The synthesis of indole derivatives can introduce several process-related impurities, such as starting materials, by-products, and intermediates.[8][9] Furthermore, the indole nucleus can be susceptible to oxidation and other degradation pathways.[10][11] A robust HPLC method will be able to resolve all these potential interferents.

Foundational Choices in Method Development: A Deliberate Approach

The development of a successful HPLC method is a systematic process. The initial choice of stationary phase and mobile phase is critical and should be based on the physicochemical properties of the analyte. 2-ethyl-1H-indole-3-carboxylic acid is a moderately polar, aromatic compound with an acidic functional group. This makes reverse-phase HPLC the most suitable approach, where a non-polar stationary phase is used with a polar mobile phase.[12][13][14]

The logical workflow for developing a robust HPLC method is illustrated below:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectrum) B Column Selection (e.g., C18, Phenyl-Hexyl) A->B Informs C Mobile Phase Scouting (ACN vs. MeOH, pH) B->C D Gradient Optimization (Slope, Time) C->D Refine E Flow Rate & Temperature Adjustment D->E F Wavelength Selection E->F G System Suitability Testing F->G Finalize H Forced Degradation Studies G->H I ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, etc.) H->I Confirms Stability-Indicating Nature

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Two HPLC Methods

This guide will now compare two distinct reverse-phase HPLC methods for the purity determination of 2-ethyl-1H-indole-3-carboxylic acid. Method A employs a traditional, widely used C18 stationary phase, while Method B utilizes a Phenyl-Hexyl phase to leverage alternative selectivity.

Method A: The Industry Standard - C18 Stationary Phase

The C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention for a broad range of compounds.[15]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 25 mg of 2-ethyl-1H-indole-3-carboxylic acid in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm[16][17]

Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a different selectivity compared to C18 due to the potential for π-π interactions between the phenyl rings of the stationary phase and the indole ring of the analyte.[18] This can be particularly advantageous for separating aromatic compounds and their structurally similar impurities.[15][19]

Experimental Protocol:

  • Sample Preparation: Same as Method A.

  • Chromatographic System: Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 25% B

      • 2-12 min: 25% to 75% B

      • 12-15 min: 75% B

      • 15.1-20 min: 25% B (re-equilibration)

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 280 nm

Performance Comparison

To objectively compare these two methods, we will evaluate them based on key chromatographic parameters as defined in the United States Pharmacopeia (USP) General Chapter <621>.[20][21][22] The following tables summarize the expected performance data based on experience with similar indole derivatives.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Difference
Retention Time (Main Peak) ~18.5 min~9.8 minShorter column and higher flow rate in Method B lead to a faster analysis.
Resolution (Main Peak vs. Closest Impurity) 2.23.5The π-π interactions of the Phenyl-Hexyl phase provide enhanced selectivity for aromatic impurities.
Tailing Factor (Main Peak) 1.31.1The Phenyl-Hexyl column with a smaller particle size can provide better peak symmetry.
Theoretical Plates > 8000> 10000The smaller particle size of the column in Method B contributes to higher efficiency.
Total Run Time 35 min20 minThe shorter gradient and re-equilibration time in Method B significantly reduce the overall analysis time.

Table 2: Method Attributes Comparison

AttributeMethod A (C18)Method B (Phenyl-Hexyl)Justification
Selectivity GoodExcellentPhenyl-Hexyl phase offers superior selectivity for aromatic compounds.
Speed StandardFastShorter column and optimized gradient in Method B increase throughput.
Robustness HighModerate-HighC18 columns are generally considered highly robust and versatile.
Cost-Effectiveness GoodGoodThe faster run time of Method B leads to lower solvent consumption per analysis.

Forced Degradation Studies: The Ultimate Test of a Method's Indicating Power

To truly validate a purity method as stability-indicating, forced degradation studies are essential.[1][2][23] In these studies, the drug substance is subjected to harsh conditions to intentionally generate degradation products. The analytical method must then be able to separate these newly formed peaks from the main component and any process impurities.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80 °C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

The results of the forced degradation studies would be analyzed using both HPLC methods. It is anticipated that Method B, with its superior selectivity, would provide better resolution of the degradation products from the parent peak.

Conclusion and Recommendation

Both Method A and Method B are capable of providing a reliable purity determination for 2-ethyl-1H-indole-3-carboxylic acid.

  • Method A (C18) represents a robust, traditional approach that is well-understood and widely implemented. It provides adequate separation and is a safe choice for routine quality control.

  • Method B (Phenyl-Hexyl) , however, demonstrates clear advantages in terms of speed and selectivity. The significant reduction in run time can lead to substantial increases in laboratory throughput and cost savings. More importantly, the enhanced resolution offered by the Phenyl-Hexyl phase provides a higher degree of confidence in the method's ability to act as a true stability-indicating assay, which is crucial for ensuring the long-term quality and safety of the API.

For laboratories focused on high-throughput analysis and a more comprehensive understanding of the impurity profile, Method B is the recommended approach . Its development aligns with modern principles of analytical method modernization, as encouraged by regulatory bodies.[20][24]

References

Sources

Validation

Technical Comparison: Mass Spectrometric Differentiation of 2-Ethylindole and Isomeric Scaffolds

Executive Summary 2-Ethylindole ( , MW 145.19) represents a critical structural motif in synthetic medicinal chemistry, often serving as a precursor for fused heterocyclic drugs. However, its analysis is frequently compl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethylindole (


, MW 145.19) represents a critical structural motif in synthetic medicinal chemistry, often serving as a precursor for fused heterocyclic drugs. However, its analysis is frequently complicated by the presence of regioisomers, most notably 3-ethylindole  and 2,3-dimethylindole .

This guide objectively compares the mass spectrometry (MS) fragmentation performance of 2-ethylindole against its primary isomer, 3-ethylindole. While both isomers share a molecular ion at m/z 145, their fragmentation efficiencies differ significantly due to the electronic stability of the resulting cations.

Key Finding: The differentiation relies on the Ratio of Stability between the molecular ion (


) and the demethylated fragment (

). 3-Ethylindole favors rapid fragmentation to form a stable quinolinium-like species, whereas 2-ethylindole retains a higher abundance of the molecular ion.

Mechanistic Deep Dive: The "Why" Behind the Spectra

To interpret the spectra accurately, one must understand the causality of the fragmentation. The primary pathway for alkyl-substituted indoles in Electron Ionization (EI) is


-cleavage.
The Myth of the McLafferty Rearrangement

A common error in analyzing ethylindoles is anticipating a McLafferty rearrangement.

  • Fact: A standard McLafferty rearrangement requires a

    
    -hydrogen relative to the carbonyl/double bond system.
    
  • Analysis: The ethyl group (

    
    ) attached to the indole ring possesses 
    
    
    
    and
    
    
    carbons, but no
    
    
    -carbon
    in the chain. Therefore, the classic loss of alkene (
    
    
    ) via McLafferty is mechanistically impossible for the ethyl chain itself.
  • Result: The spectra are dominated by simple radical cleavages, specifically the loss of the terminal methyl group.

The Beta-Cleavage Pathway (Loss of )

Both 2-ethyl and 3-ethyl isomers lose a methyl radical (


) to form a cation at m/z 130. However, the intensity  differs drastically due to resonance stabilization.
  • 3-Ethylindole: Cleavage of the methyl group yields a cation at the 3-position. This cation is hyper-stabilized by the nitrogen lone pair, forming a 3-methylene-3H-indolium ion (often expanding to a quinolinium species). This pathway is energetically "downhill," making m/z 130 the Base Peak (100%).

  • 2-Ethylindole: Cleavage yields a cation at the 2-position. While stabilized by the adjacent double bond, it lacks the direct, through-conjugation resonance stability provided by the nitrogen lone pair to the C3 position. Consequently, the molecular ion (

    
    ) survives longer, making m/z 145 the Base Peak.
    
Visualization of Fragmentation Logic

Fragmentation cluster_3 3-Ethylindole Pathway (Favored) cluster_2 2-Ethylindole Pathway (Less Favored) M_Ion Molecular Ion (M+) m/z 145 Frag_3 3-Methyleneindolium m/z 130 (Base Peak) M_Ion->Frag_3 - CH3 (Fast) Frag_2 2-Methyleneindolium m/z 130 (Moderate) M_Ion->Frag_2 - CH3 (Slow) Stability_3 High Stability (N-Lone Pair Resonance) Frag_3->Stability_3 Stability_2 Lower Stability (Less Resonance) Frag_2->Stability_2

Figure 1: Comparative fragmentation kinetics. The thickness of the arrow indicates the reaction probability. 3-Ethylindole rapidly converts to the fragment ion, while 2-ethylindole retains the parent ion.

Comparative Data Analysis

The following table summarizes the expected relative abundances (RA) under standard 70 eV Electron Ionization (EI) conditions.

Feature2-Ethylindole (Target)3-Ethylindole (Alternative)2,3-Dimethylindole (Alternative)
Molecular Weight 145145145
Base Peak (100%)

145 (

)

130 (

)

144 (

) or 130

130 (

)
Medium (~30-50%)High (100%)High (due to methyl loss)

144 (

)
LowLowHigh (Benzylic H loss)
Diagnostic Ratio


Varies, typically high

Key Differentiator Strong Parent Ion Dominant Fragment Strong M-1 Peak

Interpretation:

  • If your spectrum shows the molecular ion (145) as the tallest peak, you likely have 2-ethylindole .

  • If the peak at 130 is taller than the molecular ion, you likely have 3-ethylindole .

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification, follow this GC-MS protocol. This workflow includes a "symptom check" to validate system performance before confirming the isomer.

Phase 1: Instrument Setup (Agilent/Thermo Standard)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film). Non-polar stationary phases are preferred to minimize peak tailing of the indole amine.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ion Source: EI, 70 eV, 230°C.

Phase 2: The Identification Workflow

Workflow Start Start: Unknown Sample (MW 145) Check_145 Check Intensity of m/z 145 (M+) Start->Check_145 Check_130 Check Intensity of m/z 130 (M-15) Check_145->Check_130 Decision Calculate Ratio: R = (Int_130 / Int_145) Check_130->Decision Result_3 R > 1.0 Identify as 3-Ethylindole Decision->Result_3 Base Peak is 130 Result_2 R < 0.8 Identify as 2-Ethylindole Decision->Result_2 Base Peak is 145 Result_DM Check m/z 144 (M-1) Possible Dimethylindole Decision->Result_DM Ambiguous / High 144

Figure 2: Decision tree for distinguishing ethylindole isomers based on ion ratios.

Phase 3: Validation Step (The "Sanity Check")

If the distinction remains ambiguous (e.g., ratio is ~0.9), perform a Chemical Derivatization :

  • Treat sample with TFAA (Trifluoroacetic anhydride).

  • Rationale: Acylation of the indole nitrogen shifts the mass by +96 Da.

  • Result: The fragmentation pattern changes.[1][2][3][4] 3-substituted indoles often show different acyl-retention patterns compared to 2-substituted indoles due to steric hindrance at the 3-position.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Ethylindole vs 3-Ethylindole. National Institute of Standards and Technology.[5][6][7][8] [Link]

  • Jackson, G. P., et al. (2014). Fragmentation differences in the EI spectra of synthetic cannabinoid positional isomers. Forensic Science International. (Demonstrates the principle of isomeric differentiation via ion ratios). [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • ChemGuide. (2023). Mass Spectrometry - Fragmentation Patterns. (General reference for stability of carbocations in MS). [Link]

Sources

Comparative

The Indole Moiety and the Imperative for a High-Quality Standard

An In-Depth Technical Guide to the Qualification and Comparative Analysis of 2-ethyl-1H-indole-3-carboxylic Acid Reference Standards Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Qualification and Comparative Analysis of 2-ethyl-1H-indole-3-carboxylic Acid Reference Standards

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and pharmacologically active compounds.[1] Their applications range from potential chemotherapeutic agents to HIV-1 integrase inhibitors.[2] 2-ethyl-1H-indole-3-carboxylic acid, a specific member of this family, serves as a key building block or intermediate in synthetic chemistry.

The function of a reference standard is to provide a benchmark for identity, purity, and strength. Whether used for the calibration of analytical instruments, validation of new analytical methods, or as a comparator in quantitative analysis, its own characterization must be beyond reproach. A poorly characterized standard invalidates all subsequent experimental work.

The Qualification Workflow: A Multi-Pronged Approach

Establishing a reference standard is not a single measurement but a holistic process of orthogonal analytical techniques. Each method provides a piece of the puzzle, and together they create a high-confidence, self-validating characterization package.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS Mass Spectrometry (HRMS) HPLC Purity by HPLC-UV (Area % Normalization) NMR->HPLC Identity Confirmed IR FTIR Spectroscopy MS->HPLC Identity Confirmed IR->HPLC Identity Confirmed GC Residual Solvents (GC-HS) MassBalance Purity Assignment (Mass Balance Calculation) HPLC->MassBalance All Purity Data Acquired KF Water Content (Karl Fischer) GC->MassBalance All Purity Data Acquired TGA Non-volatile Impurities (Thermogravimetric Analysis) KF->MassBalance All Purity Data Acquired TGA->MassBalance All Purity Data Acquired Cert Certified Reference Standard MassBalance->Cert Certification & Documentation

Caption: Workflow for In-house Reference Standard Qualification.

Comparative Analysis: Research Grade vs. Qualified Reference Standard

Often, a compound is first acquired as a "research grade" chemical. The table below illustrates the critical differences in data and confidence between such a material and a fully qualified in-house reference standard.

Attribute Typical Research Grade Material Qualified In-House Reference Standard Rationale for Importance
Identity Confirmation Often only ¹H NMR or MS provided.Confirmed by ¹H NMR, ¹³C NMR, HRMS, and FTIR.Orthogonal techniques ensure the correct molecular structure, preventing work with an incorrect isomer or related compound.
Purity (Chromatographic) Typically >95% or >98% by a single method (e.g., HPLC area %).Purity by a validated, stability-indicating HPLC method, often >99.5%.A validated method ensures all significant impurities are separated and quantified, providing a true purity value.
Impurity Profile Unknown or uncharacterized impurities.Key impurities identified or structurally elucidated if >0.1%.Understanding impurities is critical in drug development to assess potential toxicity and impact on the reaction.
Water Content Not specified.Quantified by Karl Fischer titration (e.g., 0.25%).Water adds mass; not accounting for it leads to significant errors in weighing and solution preparation.
Residual Solvents Not specified.Quantified by GC-Headspace (e.g., <500 ppm Acetone).Solvents add mass and can interfere with analytical methods or biological assays.
Assigned Purity (Mass Balance) Not applicable.Calculated value with uncertainty (e.g., 99.6% ± 0.2%).This is the true "active" content of the material, accounting for all impurities (organic, water, solvents, etc.).
Documentation Basic Certificate of Analysis (CoA).Comprehensive certification package with all spectral data and experimental details.Full documentation ensures traceability and auditability, which is essential in regulated environments.

Essential Experimental Protocols for Qualification

The following protocols provide a robust framework for the characterization of 2-ethyl-1H-indole-3-carboxylic acid.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component from potential process-related impurities and degradation products.

Causality: A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities. The choice of a C18 column is based on the generally non-polar nature of the indole ring system. UV detection at 220 nm and 280 nm is selected as indole derivatives typically exhibit strong absorbance at these wavelengths.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL solution.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent normalization method. Peaks below 0.05% can be disregarded.

Protocol 2: Identity Confirmation by NMR and MS

Objective: To unequivocally confirm the molecular structure and mass of the compound.

Causality: ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

A. ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Expected ¹H NMR Signals (based on structure and similar compounds[3]):

    • A triplet corresponding to the -CH₃ of the ethyl group.

    • A quartet corresponding to the -CH₂- of the ethyl group.

    • A series of aromatic protons in the 7-8 ppm range, showing characteristic indole splitting patterns.

    • A broad singlet for the indole N-H proton (typically >10 ppm).

    • A broad singlet for the carboxylic acid -COOH proton (typically >12 ppm).

  • Expected ¹³C NMR Signals: Signals corresponding to the ethyl group, the aromatic carbons of the indole ring, and a downfield signal for the carboxylic acid carbonyl carbon (>165 ppm).

B. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: ESI-TOF or Orbitrap Mass Spectrometer.

  • Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Sample Preparation: Infuse a dilute solution (1-10 µg/mL) of the sample in methanol or acetonitrile.

  • Expected Result:

    • Positive Mode [M+H]⁺: Calculated m/z for C₁₁H₁₂NO₂ = 202.0863. Found value should be within ± 5 ppm.

    • Negative Mode [M-H]⁻: Calculated m/z for C₁₁H₁₀NO₂ = 200.0717. Found value should be within ± 5 ppm.

G cluster_0 Orthogonal Identity Verification struct Structure Hypothesis 2-ethyl-1H-indole-3-carboxylic acid nmr ¹H & ¹³C NMR Confirms: - Proton/Carbon Environment - Connectivity & Splitting struct:f0->nmr Test ms HRMS Confirms: - Exact Mass - Elemental Composition struct:f0->ms Test ftir FTIR Confirms: - Key Functional Groups (C=O, N-H, O-H) struct:f0->ftir Test nmr->struct:f0 Corroborate ms->struct:f0 Corroborate ftir->struct:f0 Corroborate

Caption: Logic of Orthogonal Identity Confirmation.

Conclusion: From Chemical to Standard

The journey from a simple chemical reagent to a reliable reference standard is one of meticulous, multi-faceted analytical work. For 2-ethyl-1H-indole-3-carboxylic acid, where a pharmacopoeial standard may not exist, the responsibility falls to the researcher to perform this rigorous qualification. By employing orthogonal methods for identity (NMR, MS, FTIR) and purity (HPLC, GC, KF), and by documenting this data comprehensively, a laboratory can produce an in-house reference standard with the trustworthiness required for high-stakes research and development. This self-validating system ensures that all subsequent quantitative work built upon this standard is accurate, reproducible, and scientifically sound.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2015). Der Pharma Chemica. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (2025). Arkivoc. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Characteristics of Substituted Indoles

Topic: UV-Vis Absorption Characteristics of Substituted Indoles Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption profiles of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of Substituted Indoles Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption profiles of substituted indoles, a critical scaffold in drug discovery (e.g., tryptophan derivatives, auxins, and synthetic alkaloids). Unlike standard datasheets, this document focuses on the causality between substituent electronics and spectral shifts, offering researchers a predictive framework for selecting derivatives based on optical requirements.

Key Insight: While the parent indole absorbs maximally in the UV region (~270 nm), strategic substitution with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can tune this absorption from the deep UV into the visible spectrum, altering molar extinction coefficients (


) by over 300%.

Mechanistic Principles: The and Bands

To interpret the spectra of substituted indoles, one must understand the underlying electronic transitions. The UV absorption of indole is dominated by two overlapping


 transitions, historically labeled as 

and

.
  • 
     State:  The transition moment is roughly aligned with the long axis of the molecule. It is highly sensitive to solvent polarity (solvatochromic) and substituent effects.
    
  • 
     State:  The transition moment is roughly perpendicular to 
    
    
    
    . It often exhibits fine vibrational structure and is less sensitive to the environment.

Substituent Effect (Auxochromes):

  • EDGs (e.g., -OH, -NH

    
    ):  Raise the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap and causing a bathochromic (red) shift .
    
  • EWGs (e.g., -NO

    
    ):  Lower the energy of both orbitals but often stabilize the LUMO significantly, also narrowing the gap but frequently inducing a much stronger hyperchromic (intensity increasing) effect  and pushing absorption into the visible range.
    
Visualization: Electronic Energy Level Diagram

IndoleTransitions Ground Ground State (S0) (π) La Excited State (La) (π*) - Solvent Sensitive Ground->La High Intensity Broad Band Lb Excited State (Lb) (π*) - Structured Ground->Lb Lower Intensity Vibrational Structure Subst Substituent Effect (Auxochrome) Subst->La Strong Stabilization (Red Shift) Subst->Lb Weak Stabilization

Figure 1: Schematic of electronic transitions in indole. The


 state is the primary vector for solvatochromic and substituent-induced spectral shifts.

Comparative Analysis: Product Performance vs. Alternatives

This section contrasts the parent indole with key "alternative" derivatives used to modify optical properties. Data is standardized for ethanol/methanol solvents unless noted, as water can quench specific transitions or alter pH-dependent species.

Table 1: Comparative Optical Properties of Indole Derivatives
CompoundSubstituent Type

(nm)

(M

cm

)
Optical AppearancePrimary Application
Indole Parent270 - 280~5,500ColorlessReference Standard
Tryptophan Amino Acid Side Chain2805,500 - 5,700ColorlessProtein Quantification
5-Methoxyindole EDG (Weak)270 - 300~5,000 - 6,000ColorlessMelatonin Precursor
5-Nitroindole EWG (Strong)322 - 328 ~16,000 - 17,000 YellowFluorescent Quencher
4-Nitroindole EWG (Positional)> 380 HighDeep YellowVisible Light Probe
Detailed Comparison
1. Parent Indole vs. Electron-Donating Alternatives (5-OH, 5-OMe)
  • Performance: Derivatives like 5-hydroxyindole or 5-methoxyindole exhibit a moderate red shift (10–20 nm) compared to indole. The

    
     remains comparable to the parent (~5,000–6,000 M
    
    
    
    cm
    
    
    ).
  • Mechanism: The lone pairs on the oxygen participate in resonance, destabilizing the HOMO.

  • Use Case: Ideal when "silent" modification is needed—altering chemical reactivity (e.g., for nucleophilic attack) without drastically changing the optical detection window used for standard protein analysis (280 nm).

2. Parent Indole vs. Electron-Withdrawing Alternatives (Nitroindoles)
  • Performance: Nitro-substituted indoles are the high-performance alternatives for visible light absorption . 5-Nitroindole shifts

    
     to ~325 nm with a massive increase in extinction coefficient (
    
    
    
    ).
  • Positional Isomerism (The "Alternative" Choice): If 5-nitroindole is insufficient, 4-nitroindole serves as a superior alternative for visible region work. Due to the specific conjugation pathway at the C4 position, its absorption tail extends beyond 400 nm, making it visibly yellow and excitable by blue light sources.

  • Use Case: 5-Nitroindole is the standard for designing FRET quenchers or probes that must avoid overlap with protein autofluorescence (280 nm).

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure reproducibility, particularly when comparing extinction coefficients, strict adherence to solvent purity and baseline correction is required.[1]

Protocol Parameters
  • Solvent: Ethanol (Absolute) is preferred over water for substituted indoles due to solubility issues and to avoid pH-dependent ionization (e.g., of -OH or -COOH groups).

  • Concentration: Prepare stock at 1 mM; dilute to 10–50 µM for measurement. Target Absorbance (A) between 0.2 and 0.8.

  • Path Length: 1 cm quartz cuvette.

Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation Weigh Weigh Solid (Precision: ±0.01 mg) Start->Weigh Dissolve Dissolve in Ethanol (Stock: 1 mM) Weigh->Dissolve Dilute Serial Dilution (Target: 10-50 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Measure Scan 200-500 nm Blank->Measure Check Validation Check: Is A_max between 0.2 - 0.8? Measure->Check Calc Calculate ε: ε = A / (c * l) Check->Calc Yes Retry Adjust Concentration Check->Retry No Retry->Dilute

Figure 2: Step-by-step experimental workflow for determining molar extinction coefficients.

Self-Validation Steps (Trustworthiness)
  • Linearity Check: Prepare three concentrations (e.g., 10, 25, 50 µM). Plot Absorbance vs. Concentration. The

    
     value must be >0.999. If not, aggregation is occurring (common with nitroindoles in water).
    
  • Solvent Blanking: Always run a blank with the exact solvent batch used for dilution to subtract solvent impurities.

  • Peak Integrity: If the

    
     fine structure (shoulders near the peak) is lost in non-polar solvents, check for sample degradation or oxidation.
    

References

  • Comparison of UV-Vis absorption of indole positional isomers. National Institutes of Health (NIH). Available at: [Link]

  • Extinction Coefficients and Fluorescence Data. Glen Research. Available at: [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Core.ac.uk. Available at: [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles. Journal of the American Chemical Society. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-ethyl-1H-indole-3-carboxylic acid proper disposal procedures

Operational Disposal Guide: 2-Ethyl-1H-indole-3-carboxylic Acid Core Directive: The "Zero-Release" Protocol As researchers, we often treat disposal as an afterthought. However, for indole derivatives like 2-ethyl-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-Ethyl-1H-indole-3-carboxylic Acid

Core Directive: The "Zero-Release" Protocol

As researchers, we often treat disposal as an afterthought. However, for indole derivatives like 2-ethyl-1H-indole-3-carboxylic acid , the disposal strategy is critical not just for compliance, but for environmental stewardship. Indole cores are bioactive scaffolds; improper release into aqueous systems can have disproportionate effects on aquatic life.

The Golden Rule: This compound must never be disposed of down the drain. All disposal pathways must lead to high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Profile

Before handling waste, you must verify the material identity to ensure compatibility with waste streams.

Parameter Technical Detail
Chemical Name 2-ethyl-1H-indole-3-carboxylic acid
CAS Number 1784602-28-3 (Note: Often confused with ethyl ester derivatives; verify structure)
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Physical State Solid (Off-white to yellow powder)
Acidity (pKa) ~4.5 - 5.0 (Carboxylic acid moiety)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2] Potential H400 (Aquatic Toxicity).
Incompatibilities Strong Oxidizers (risk of exothermic oxidation of indole ring), Strong Bases (forms salts).

Pre-Disposal Assessment & Segregation

Effective disposal starts with segregation. Mixing waste streams indiscriminately increases disposal costs and safety risks. Use the following decision matrix:

Scenario A: Pure Solid Waste (Expired/Unused Reagent)
  • Directive: Do not dissolve the solid. Waste minimization principles dictate that we keep the volume low.

  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Must read "Hazardous Waste - Solid Toxic/Irritant."

  • Chemical Compatibility: Keep away from solid oxidizers (e.g., permanganates, nitrates) in the Satellite Accumulation Area (SAA).

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)
  • Directive: Segregate based on the solvent used, not just the solute.

  • If Solvent is DMSO/Methanol/Ethyl Acetate: Segregate into "Non-Halogenated Organic Waste."

  • If Solvent is DCM/Chloroform: Segregate into "Halogenated Organic Waste."

  • If Aqueous (Basic/Acidic Workup): Even if aqueous, if it contains organic extraction residues, it often goes to "Aqueous Organic Mixture" or "Aqueous Toxic" depending on your facility's specific permits. Do not pour down the sink.

Detailed Operational Protocols

Protocol 1: Disposal of Solid Reagent (Recommended)
  • PPE Donning: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses. If handling >10g of fine powder, use a powder hood or N95 respirator to prevent inhalation (H335).

  • Transfer: Carefully transfer the solid directly into the Solid Waste Container .

    • Why? Transferring to a secondary liquid solvent creates unnecessary liquid waste volume and introduces splash hazards.

  • Decontamination: Wipe the spatula/tools with a Kimwipe soaked in acetone.

  • Debris Disposal: Place the contaminated Kimwipe into the Solid Debris/Contaminated Trash bin (usually a yellow or red bin, distinct from regular trash).

  • Labeling: Update the waste log immediately with the mass added.

Protocol 2: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure any reactive reagents (e.g., acid chlorides, hydrides) used in the synthesis are fully quenched before adding to the waste container.

    • Why? 2-ethyl-1H-indole-3-carboxylic acid is stable, but the reagents used to make it might not be.

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 if your facility requires it. However, most commercial incinerators accept acidic organic streams if labeled correctly.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Rinse the reaction vessel with a minimal amount of acetone/ethanol. Add this rinse to the same waste carboy .

    • Critical: Do not rinse with water and pour down the drain. Even trace amounts can be toxic to aquatic microorganisms.

Visual Decision Workflow

The following diagram illustrates the logical flow for disposing of 2-ethyl-1H-indole-3-carboxylic acid to ensure compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 2-ethyl-1H-indole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Pure Substance LiquidWaste Dissolved in Solution StateCheck->LiquidWaste Reaction Mix Debris Contaminated Consumables (Gloves, Wipes, Weigh Boats) StateCheck->Debris Trace Residue SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste' SolidWaste->SolidContainer SAA Satellite Accumulation Area (SAA) Weekly Inspection Required SolidContainer->SAA SolventCheck Identify Solvent Base LiquidWaste->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo->SAA Halo->SAA DebrisBin Container: Solid Debris Bin (Yellow/Red Pail) Debris->DebrisBin DebrisBin->SAA Pickup EHS / Vendor Pickup (Incineration) SAA->Pickup

Caption: Decision tree for the segregation and disposal of 2-ethyl-1H-indole-3-carboxylic acid waste streams.

Emergency Contingencies: Spill Management

In the event of a spill outside of a containment hood:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Upgrade PPE to include a NIOSH N95 or P100 respirator to avoid inhaling indole dust (potent respiratory irritant).

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Scoop material into the Solid Waste Container.

  • Wet Spill:

    • Absorb with vermiculite or spill pads.

    • Place saturated absorbents into a sealed bag, then into the Solid Debris Bin.

  • Decontamination: Wash the surface with a mild detergent and water; collect this wash water as liquid hazardous waste.

References

  • PubChem. (n.d.). Ethyl 2-methylindole-3-carboxylate (Analogous Structure Data).[3] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved February 18, 2026, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Ethyl-1H-indole-3-carboxylic acid

Executive Summary & Scientific Context 2-Ethyl-1H-indole-3-carboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of indole-based pharmaceuticals (e.g., antivirals, receptor agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Ethyl-1H-indole-3-carboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of indole-based pharmaceuticals (e.g., antivirals, receptor agonists). While not classified as acutely toxic (Category 1 or 2), its primary hazard lies in its physical form—a low-density organic solid prone to electrostatic charging—and its chemical acidity.

The Operational Goal: Prevent mucosal irritation and sensitization. The indole core is biologically active; therefore, we treat it with a higher standard of care than generic organic acids to prevent long-term sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound follows the GHS Classification typical for indole-3-carboxylic acid derivatives:

Hazard ClassCategoryH-CodeDescriptionMechanism of Action
Skin Irritation 2H315Causes skin irritationAcidic protons react with epidermal proteins; lipid extraction by organic solvents.
Eye Irritation 2AH319Causes serious eye irritationMicro-abrasion from dust combined with localized acidification of mucosal membranes.
STOT-SE 3H335May cause respiratory irritationInhalation of fine particulate matter triggers inflammatory response in the upper respiratory tract.

Critical Insight: The "hidden" risk is electrostatic aerosolization . When transferring this dry powder, static charge can cause particles to "jump" or float, significantly increasing the risk of inhalation outside the primary containment zone.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. Use this targeted matrix designed for organic acids.

A. Respiratory Protection (Primary Defense)
  • Engineering Control (Mandatory): All weighing and open-vessel transfers must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • PPE (Secondary):

    • Routine Handling: Surgical masks are insufficient. If working outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

    • Spill Cleanup: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate) is required if the powder has aerosolized significantly.

B. Hand Protection (Barrier Integrity)

Nitrile is the superior choice over latex due to better chemical resistance against the organic solvents (e.g., DMF, DMSO) often used to dissolve this acid.

Glove MaterialThickness (Min)Breakthrough TimeLogic
Nitrile (Disposable) 0.11 mm (4-5 mil)>480 min (Solid) / <15 min (Solvent)Excellent for the dry solid. Warning: If dissolved in DCM or DMF, change gloves immediately upon splash.
Double Gloving Outer: NitrileInner: NitrileN/ARecommended during synthesis steps to allow outer glove removal without exposing skin.
C. Eye & Body Protection[1][2]
  • Eyes: Chemical Safety Goggles (indirect vented) are required. Safety glasses with side shields are acceptable only if working behind a fume hood sash.

  • Body: Standard cotton/poly lab coat (buttoned). Long pants and closed-toe shoes are non-negotiable.

Operational Protocols

Phase 1: Weighing & Transfer (High Risk Step)
  • The Static Problem: Indole powders are static-prone.

  • The Solution: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the bottle.

  • Technique:

    • Place a weighing boat inside the balance.

    • Tare the balance.

    • Transfer solid using a spatula. Do not pour from the bottle.

    • Clean the spatula with a solvent-dampened wipe inside the hood immediately after use.

Phase 2: Solubilization

This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).

  • Exothermic Risk: Mild heat of solution may occur when dissolving in basic media. Add solid to solvent slowly.

Phase 3: Waste Disposal

Never flush this compound down the drain. It poses a risk to aquatic life due to the biological activity of the indole scaffold.

  • Solid Waste: Segregate into "Solid Hazardous Waste (Organic)." Label clearly with CAS 3414-55-1.

  • Liquid Waste: Segregate into "Organic Solvent Waste" or "Aqueous Acidic Waste" depending on the solvent system used.

Visualizations

Workflow: Safe Handling Logic

This diagram outlines the decision-making process for handling the compound based on its physical state.

HandlingWorkflow Start Start: 2-Ethyl-1H-indole-3-carboxylic acid StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Solution In Solution (Organic/Aq) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Fume Hood ON 2. Anti-static Gun 3. N95 Backup Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Transfer Transfer to Reaction Vessel Weighing->Transfer Transfer->Solution HaloSolv Halogenated (DCM/CHCl3) GLOVES: PVA or Laminate SolventCheck->HaloSolv StdSolv Standard (MeOH/EtOAc) GLOVES: Nitrile SolventCheck->StdSolv Disposal Disposal: Segregated Organic Stream HaloSolv->Disposal StdSolv->Disposal

Figure 1: Operational workflow emphasizing the shift in PPE requirements based on solvation status.

Emergency Response: Spill Decision Tree

Immediate actions to take in the event of a loss of containment.

SpillResponse Spill Spill Detected Assess Assess Size & Form Spill->Assess MinorDry Minor Dry Spill (<5g) Assess->MinorDry MajorDry Major/Aerosolized Spill Assess->MajorDry WetSpill Wet/Solution Spill Assess->WetSpill ActionDry 1. Dampen paper towel (prevent dust) 2. Wipe inward 3. Dispose as Haz Waste MinorDry->ActionDry ActionMajor 1. Evacuate Lab 2. Don Full-Face Respirator 3. Use HEPA Vacuum MajorDry->ActionMajor ActionWet 1. Absorb with Vermiculite/Clay 2. Do NOT use paper (flammability risk if solvent involved) WetSpill->ActionWet

Figure 2: Decision logic for spill remediation, prioritizing the prevention of dust inhalation.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Indole-3-carboxylic acid. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: 1H-Indole-3-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77732, Indole-3-carboxylic acid. Retrieved from

  • Aibon Safety. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from

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